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  • Product: ((2-Methylbut-3-YN-2-yloxy)methyl)benzene
  • CAS: 50420-73-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthesis of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene

Abstract ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (also known as the benzyl ether of 2-methyl-3-butyn-2-ol) is a sterically hindered propargyl ether utilized as a critical building block in complex organic syntheses. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

((2-Methylbut-3-yn-2-yloxy)methyl)benzene (also known as the benzyl ether of 2-methyl-3-butyn-2-ol) is a sterically hindered propargyl ether utilized as a critical building block in complex organic syntheses. It serves as a precursor in[1] and [2]. Because impurities in such intermediates can drastically poison transition-metal catalysts, rigorous structural validation is paramount. This technical guide provides an in-depth causal analysis of its 1 H and 13 C NMR chemical shifts, alongside a self-validating synthetic protocol.

Structural Elucidation and Causal Analysis of Chemical Shifts

The molecular architecture of ((2-methylbut-3-yn-2-yloxy)methyl)benzene ( C12​H14​O ) features a monosubstituted benzene ring, a benzylic methylene group, a tertiary ether linkage, and a terminal alkyne. Each functional group imparts distinct electronic and magnetic environments that dictate the NMR chemical shifts[3].

Proton ( 1 H) NMR Causality
  • Gem-Dimethyl Group (1.55 ppm): The six protons of the two methyl groups appear as a sharp singlet. While standard alkane methyl protons resonate near 0.9 ppm, the inductive electron-withdrawing effect of the adjacent ether oxygen deshields these protons, shifting them downfield to 1.55 ppm[3].

  • Terminal Alkyne (2.47 ppm): The alkyne proton is subjected to the diamagnetic anisotropy of the carbon-carbon triple bond. The circulation of π -electrons creates a shielding cone along the bond axis. However, the proximity to the highly electronegative oxygen atom counteracts this shielding, placing the singlet at 2.47 ppm[3].

  • Benzylic Methylene (4.63 ppm): These two protons are highly deshielded by both the inductive effect of the ether oxygen and the magnetic anisotropy (ring current) of the adjacent phenyl ring, resulting in a downfield singlet at 4.63 ppm[3].

  • Phenyl Ring (7.22–7.40 ppm): The five aromatic protons appear as a multiplet, typical for a monosubstituted benzene ring lacking strong mesomeric electron-donating or withdrawing groups directly on the ring[3].

Carbon ( 13 C) NMR Causality
  • Alkyne Carbons (72.29 ppm & 86.05 ppm): Terminal sp carbons generally resonate upfield of internal sp carbons. The terminal alkyne carbon appears at 72.29 ppm, while the internal carbon is heavily deshielded to 86.05 ppm due to its direct attachment to the oxygen-bearing quaternary carbon[3].

  • Oxygenated Carbons (66.50 ppm & 70.45 ppm): The benzylic carbon is deshielded by the phenyl ring and oxygen (66.50 ppm), while the quaternary carbon is pushed to 70.45 ppm by the combined effects of the oxygen atom and the alkyne group[3].

  • Aromatic Carbons (127.37–138.84 ppm): The ipso carbon experiences the strongest deshielding from the benzyloxymethyl substituent, resonating at 138.84 ppm, while the ortho, meta, and para carbons cluster between 127.37 and 128.29 ppm[3].

Quantitative NMR Data

The following tables summarize the empirical NMR data acquired in CDCl3​ at 400 MHz ( 1 H) and 101 MHz ( 13 C)[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
7.40 – 7.22Multiplet (m)5HAromatic protons (Ar-H)
4.63Singlet (s)2HBenzylic protons (-O-CH 2​ -Ph)
2.47Singlet (s)1HTerminal alkyne proton (-C CH)
1.55Singlet (s)6HGem-dimethyl protons (-C(CH 3​ ) 2​ -)

Table 2: 13 C NMR Chemical Shifts (101 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)AssignmentCarbon Type
138.84Aromatic (ipso)Quaternary (Ar-C)
128.29Aromatic (ortho/meta)Methine (Ar-CH)
127.71Aromatic (meta/ortho)Methine (Ar-CH)
127.37Aromatic (para)Methine (Ar-CH)
86.05Internal AlkyneQuaternary (-C CH)
72.29Terminal AlkyneMethine (-C CH)
70.45Ether QuaternaryQuaternary (-O-C(CH 3​ ) 2​ -)
66.50BenzylicMethylene (-O-CH 2​ -Ph)
28.83Gem-DimethylsPrimary (-CH 3​ )
Experimental Workflow and Self-Validating Protocol

The synthesis of ((2-methylbut-3-yn-2-yloxy)methyl)benzene is achieved via a modified Williamson ether synthesis based on established [3]. Because the tertiary alkoxide is sterically hindered, standard SN​2 etherification is sluggish. To overcome this, the protocol employs Finkelstein catalysis to generate a highly reactive electrophile in situ.

Workflow SM Reagents 2-Methyl-3-butyn-2-ol + Benzyl Bromide Deprot Deprotonation NaH, THF, N2, RT SM->Deprot Alkoxide Alkoxide Intermediate Generation Deprot->Alkoxide -H2 gas SN2 Etherification (SN2) BnBr, TBAI (cat.), 18h Alkoxide->SN2 Product Target Molecule ((2-Methylbut-3-yn-2-yloxy)methyl)benzene SN2->Product Finkelstein catalysis NMR NMR Acquisition 1H & 13C in CDCl3 Product->NMR Purification Analysis Data Interpretation Shift & Coupling Analysis NMR->Analysis

Figure 1: Synthetic workflow and NMR validation pipeline for the target benzyl ether.

Step-by-Step Methodology
  • Deprotonation (H 2​ Evolution as Validation): To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Dropwise, add 2-methyl-3-butyn-2-ol (1.0 eq).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The evolution of H2​ gas drives the equilibrium forward (Le Chatelier's principle) and serves as a visual self-validation that the alkoxide is forming[3]. Stir for 1 hour at room temperature until gas evolution ceases.

  • Electrophile Activation (Finkelstein Catalysis): Add tetrabutylammonium iodide (TBAI, 0.05 eq) to the alkoxide mixture.

    • Causality: TBAI acts as a phase-transfer catalyst and reacts with benzyl bromide to form benzyl iodide in situ. The iodide is a superior leaving group, which is critical for overcoming the steric hindrance of the tertiary alkoxide during the subsequent SN​2 attack[3].

  • Etherification: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture under nitrogen at room temperature for 18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) to validate the consumption of the starting alcohol[3].

  • Workup and Isolation: Dilute the reaction with diethyl ether (300 mL). Wash the organic layer with distilled water (3 x 100 mL) to remove water-soluble salts (NaBr, NaI, unreacted NaH) and brine (100 mL). Dry the organic phase over anhydrous MgSO4​ [3].

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to isolate the pure target compound[3].

  • NMR Validation: Dissolve 10-15 mg of the purified product in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire the 1 H NMR spectrum at 400 MHz and the 13 C NMR spectrum at 101 MHz to confirm the absence of starting materials and validate the structural assignments[3].

References
  • Trost, B. M., Fandrick, D. R., & Dinh, D. C. (2005). Dynamic Kinetic Asymmetric Allylic Alkylations of Allenes. Journal of the American Chemical Society, 127(41), 14186-14187.[Link]

  • Feng, Y.-S., Xie, C.-Q., Qiao, W.-L., & Xu, H.-J. (2013). Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane. Organic Letters, 15(4), 936-939.[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene

Executive Summary As modern drug discovery and materials science pivot toward modular, diversity-oriented synthesis, the reliance on robust, sterically tunable building blocks has never been higher. ((2-Methylbut-3-yn-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery and materials science pivot toward modular, diversity-oriented synthesis, the reliance on robust, sterically tunable building blocks has never been higher. ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (also known as benzyl 1,1-dimethylpropargyl ether) serves as a premier terminal alkyne intermediate. By masking the tertiary alcohol of 2-methylbut-3-yn-2-ol with a robust benzyl ether linkage, chemists can leverage the terminal alkyne for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling without risking unwanted propargylic rearrangements or premature deprotonation of the hydroxyl group.

This whitepaper provides a comprehensive physicochemical profile of the molecule, focusing on its exact mass causality for mass spectrometry, alongside field-validated synthetic methodologies and downstream applications.

Molecular Identity and Quantitative Data

Accurate structural and mass data are the bedrock of analytical verification. The following table summarizes the core physicochemical metrics for ((2-Methylbut-3-yn-2-yloxy)methyl)benzene, verified against the .

PropertyValue
IUPAC Name 2-methylbut-3-yn-2-yloxymethylbenzene
CAS Number 50420-73-0
PubChem CID 13587904
Chemical Formula C₁₂H₁₄O
Molecular Weight (MW) 174.243 g/mol
Monoisotopic Exact Mass 174.104465 Da
Topological Polar Surface Area (TPSA) 9.2 Ų
SMILES C#CC(C)(C)OCC1=CC=CC=C1

Mass Spectrometry and Isotopic Profiling

In High-Resolution Mass Spectrometry (HRMS) workflows, such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap analysis, distinguishing between isobaric compounds requires precise exact mass calculations rather than average molecular weights.

The Causality of Exact Mass

The exact mass of 174.104465 Da is not an arbitrary figure; it is a deterministic sum of the monoisotopic masses of the most abundant isotopes comprising the C₁₂H₁₄O formula:

  • Carbon-12 (¹²C): 12.000000 Da × 12 = 144.000000 Da

  • Hydrogen-1 (¹H): 1.007825 Da × 14 = 14.109550 Da

  • Oxygen-16 (¹⁶O): 15.994915 Da × 1 = 15.994915 Da

  • Total Exact Mass: 144.000000 + 14.109550 + 15.994915 = 174.104465 Da

Analytical Application: When analyzing this compound via positive ion mode ESI-HRMS, the protonated molecule [M+H]+ will appear at an m/z of 175.11229 (174.104465 + 1.007825). Identifying this exact m/z peak validates the success of the benzylation reaction and confirms the absence of unreacted starting materials or oxidized byproducts.

Synthetic Methodologies: Benzylation of 2-Methylbut-3-yn-2-ol

The synthesis of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene relies on a modified Williamson ether synthesis. Because the starting material (2-methylbut-3-yn-2-ol) contains a sterically hindered tertiary alcohol, standard basic conditions (like K₂CO₃) are insufficient. A strong base is required to quantitatively generate the alkoxide, as validated in complex cross-coupling studies published in .

Step-by-Step Protocol
  • Preparation of the Base Suspension: Suspend 1.4 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: NaH is a strong, non-nucleophilic base necessary to deprotonate the sterically hindered tertiary alcohol.

  • Alkoxide Generation: Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of 2-methylbut-3-yn-2-ol dropwise over 15 minutes. Stir for 1 hour.

    • Causality: The deprotonation releases H₂ gas and is highly exothermic. Cooling controls the reaction rate, preventing solvent degradation and ensuring the stable formation of the alkoxide intermediate.

  • Electrophile Addition: Add 0.05 equivalents of Tetrabutylammonium iodide (TBAI), followed by the dropwise addition of 1.2 equivalents of benzyl bromide.

    • Causality: TBAI acts as a phase-transfer catalyst. It undergoes a Finkelstein reaction with benzyl bromide to form benzyl iodide in situ, which is a vastly superior electrophile for the sterically encumbered SN2 attack by the tertiary alkoxide.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quenching and Workup (Self-Validating Step): Slowly add saturated aqueous NH₄Cl at 0 °C to quench the reaction.

    • Causality: NH₄Cl safely neutralizes unreacted NaH without causing a violent exothermic spike that water alone would trigger. Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

SynthesisWorkflow A 2-Methylbut-3-yn-2-ol (Starting Material) B NaH in THF (0 °C to RT) A->B Deprotonation C Sterically Hindered Alkoxide Intermediate B->C - H2 (gas) E ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (Target Ether) C->E SN2 Reaction D Benzyl Bromide + TBAI (Electrophile + Catalyst) D->E Benzylation

Diagram 1: Synthetic workflow for the benzylation of 2-methylbut-3-yn-2-ol via SN2 substitution.

Application in Diversity-Oriented Synthesis (CuAAC)

Once synthesized, the terminal alkyne of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene is an ideal candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "Click Chemistry." The adjacent gem-dimethyl groups provide immense steric shielding to the ether oxygen, preventing Lewis acid-mediated cleavage during catalysis, as demonstrated in advanced triazole methodologies from.

Mechanistic Causality in CuAAC

When exposed to a Cu(I) source (e.g., CuSO₄ reduced in situ by sodium ascorbate), the terminal alkyne undergoes rapid π-coordination. The increased acidity of the terminal proton allows for easy deprotonation, forming a highly reactive copper-acetylide complex. This complex dictates the regioselectivity of the subsequent azide cycloaddition, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.

CuAACPathway Alkyne ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (Terminal Alkyne) Complex Cu-Acetylide Complex (Activated Intermediate) Alkyne->Complex Pi-Coordination & Deprotonation Azide R-N3 (Organic Azide) Azide->Complex Azide Coordination CuCat Cu(I) Catalyst (Active Species) CuCat->Complex Catalytic Activation Triazole 1,4-Disubstituted 1,2,3-Triazole Complex->Triazole Cycloaddition & Demetalation

Diagram 2: Mechanistic pathway of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

References

  • PubChem. "((2-Methylbut-3-yn-2-yloxy)methyl)benzene". National Center for Biotechnology Information. URL:[Link][1]

  • The Journal of Organic Chemistry. "Pd(0)-Catalyzed Alkene Oxy- and Aminoalkynylation with Aliphatic Bromoacetylenes". ACS Publications. URL:[Link][2]

  • ChemistrySelect. "Bentonite-Clay-Supported Cuprous Iodide Nanoparticles: A New Heterogeneous Catalyst in Diversity-Oriented Synthesis of 1,2,3-Triazoles". Wiley Online Library. URL:[Link][3]

Sources

Foundational

Structural Elucidation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene: A Comprehensive FT-IR Spectroscopic Guide

Executive Summary ((2-Methylbut-3-YN-2-yloxy)methyl)benzene—also known as benzyl 1,1-dimethylpropargyl ether—is a sterically hindered, multifunctional organic compound frequently utilized in advanced organic synthesis, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((2-Methylbut-3-YN-2-yloxy)methyl)benzene—also known as benzyl 1,1-dimethylpropargyl ether—is a sterically hindered, multifunctional organic compound frequently utilized in advanced organic synthesis, click chemistry, and targeted drug development. Validating the structural integrity of this molecule post-synthesis is critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly deterministic modality for this validation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral lookups. Here, we will deconstruct the mechanistic physics behind the molecule's vibrational modes, establish a self-validating analytical protocol, and provide a rigorous framework for spectral interpretation grounded in established spectroscopic theory.

Mechanistic Deconstruction of Vibrational Modes

To accurately interpret the FT-IR spectrum of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene, we must isolate the molecule into its four distinct functional domains. The absorption bands are not arbitrary; they are directly dictated by molecular geometry, atomic mass, and bond stiffness (force constants).

  • The Terminal Alkyne Domain (sp Hybridization): The ≡C–H stretch of a terminal alkyne is one of the most diagnostic peaks in IR spectroscopy, appearing at an unusually high frequency (~3295 cm⁻¹). The causality lies in the sp-hybridization of the alkyne carbon. An sp-orbital possesses 50% s-character, meaning the electron density is held closer to the nucleus compared to sp² or sp³ carbons. This creates a shorter, significantly stiffer bond. According to Hooke's Law applied to molecular vibrations, a higher force constant directly translates to a higher vibrational frequency (). Empirical data from closely related structural analogs, such as 2-(2-methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran, confirm this terminal alkyne stretch precisely at 3295 cm⁻¹ and the C≡C stretch at 2108 cm⁻¹ ().

  • The Gem-Dimethyl Core (Vibrational Coupling): The –C(CH₃)₂– group introduces a unique spectral signature. When two identical methyl groups are attached to the same tertiary carbon, their symmetric bending vibrations mechanically couple. This resonance splits the fundamental frequency into two distinct modes (in-phase and out-of-phase), yielding a classic doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹.

  • The Benzyl Moiety (Out-of-Plane Bending): The monosubstituted benzene ring is identified not just by its weak C–H stretches above 3000 cm⁻¹, but conclusively by its out-of-plane (oop) bending modes. The highly intense peaks at ~730 cm⁻¹ and ~690 cm⁻¹ are caused by the in-phase puckering of the five adjacent hydrogen atoms on the aromatic ring.

  • The Ether Linkage (Dipole Moment Dynamics): The asymmetric stretch of the C–O–C bond (~1050–1150 cm⁻¹) is typically the most intense peak in the spectrum. This intensity is caused by the massive change in the molecular dipole moment as the highly electronegative oxygen atom oscillates between the two adjacent carbon atoms.

Functional_Groups Molecule ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Alkyne Terminal Alkyne (-C≡CH) Molecule->Alkyne Ether Ether Linkage (-C-O-C-) Molecule->Ether Aromatic Benzyl Group (Ph-CH2-) Molecule->Aromatic Alkyl Gem-Dimethyl (-C(CH3)2-) Molecule->Alkyl A1 ~3295 cm⁻¹ (≡C-H) ~2108 cm⁻¹ (C≡C) Alkyne->A1 E1 ~1050-1150 cm⁻¹ (Asym. C-O-C stretch) Ether->E1 Ar1 ~3030 cm⁻¹ (=C-H) ~730 & 690 cm⁻¹ (oop) Aromatic->Ar1 Al1 ~2941 cm⁻¹ (-C-H) ~1380/1365 cm⁻¹ (Split) Alkyl->Al1

Fig 1. Logical decomposition of functional groups and their primary FT-IR vibrational modes.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative data for this compound, allowing for rapid cross-examination against experimental outputs. For comprehensive peak validation standards, refer to.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Peak Shape
Terminal Alkyne ≡C–H Stretch~3295Strong, Sharp
Terminal Alkyne C≡C Stretch~2108Weak to Medium, Sharp
Benzyl Ring C–H Stretch (Aromatic)3030 – 3060Weak, Multiple fine bands
Alkyl Core C–H Stretch (Aliphatic)2850 – 2960Medium, Multiplet
Benzyl Ring C=C Stretch (Aromatic)~1600, ~1495, ~1450Medium to Strong, Sharp
Gem-Dimethyl –CH₃ Symmetric Bend~1380 and ~1365Medium, Characteristic Doublet
Ether Linkage C–O–C Asym. Stretch1050 – 1150Very Strong, Broad
Benzyl Ring C–H Out-of-Plane Bend~730 and ~690Very Strong, Sharp

Self-Validating ATR-FTIR Experimental Protocol

Because ((2-Methylbut-3-YN-2-yloxy)methyl)benzene is a relatively low-molecular-weight asymmetric ether, it presents as a viscous liquid at room temperature. Attenuated Total Reflectance (ATR) is the gold standard for neat liquids. ATR inherently limits the effective optical pathlength to 0.5–2.0 μm via an evanescent wave, preventing the total absorption (flat-topping) of intense bands like the C–O–C stretch—a common artifact in older capillary-film transmission methods ().

The following protocol is engineered as a self-validating system , ensuring that operator error or environmental contamination is caught before data interpretation.

Step 1: Crystal Decontamination & Energy Validation

  • Action: Clean the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol (IPA) using a lint-free wipe. Allow to evaporate completely.

  • Causality & Validation: IPA is utilized over acetone because it lacks a strong carbonyl absorption that could contaminate the baseline. The system self-validates by monitoring the live single-beam energy profile; a throughput of >95% relative to the factory baseline confirms the absence of micro-residues.

Step 2: Atmospheric Background Subtraction

  • Action: Acquire a 32-scan background spectrum of ambient air at 4 cm⁻¹ resolution.

  • Causality & Validation: This step mathematically models the atmospheric interferogram. By subtracting this, we eliminate the dynamic rotational-vibrational bands of H₂O (3500–4000 cm⁻¹) and CO₂ (2350 cm⁻¹). Validation Check: A successful subtraction yields a perfectly flat 100% transmittance line prior to sample introduction.

Step 3: Evanescent Wave Interrogation

  • Action: Deposit 1–2 μL of the neat liquid directly onto the ATR crystal, ensuring complete coverage of the active optical area.

  • Causality & Validation: Total internal reflection requires the sample's refractive index (typically ~1.5 for benzyl ethers) to be lower than the crystal's (Diamond = 2.4). Complete physical coverage prevents air-gap scattering artifacts, validating the photometric accuracy of the resulting spectrum.

Step 4: Algorithmic ATR Correction

  • Action: Apply an ATR correction algorithm to the raw Fourier-transformed data.

  • Causality & Validation: The depth of penetration of the evanescent wave is directly proportional to the wavelength. Without correction, low-wavenumber peaks (e.g., the 730 cm⁻¹ aromatic bend) will appear artificially intensified compared to high-wavenumber peaks (e.g., the 3295 cm⁻¹ alkyne stretch). The algorithm normalizes the spectrum to a standard transmission equivalent, validating it for direct comparison against historical spectral libraries.

ATR_Workflow N1 1. Crystal Decontamination & Energy Validation N2 2. Atmospheric Background Subtraction (32 Scans) N1->N2 Validates >95% energy throughput N3 3. Sample Interrogation (Evanescent Wave) N2->N3 Eliminates H2O/CO2 artifacts N4 4. Interferogram Acquisition (Michelson Interferometer) N3->N4 Refractive index condition met N5 5. Fourier Transform & ATR Correction N4->N5 Raw data processing N6 6. Spectral QA (SNR & Baseline Check) N5->N6 Normalizes penetration depth

Fig 2. Self-validating ATR-FTIR experimental workflow for neat liquid analysis.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • US Patent Office. (2016). US9266889B2 - Composition, synthesis, and use of new substituted pyran and pterin compounds.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry, 2nd Edition. John Wiley & Sons.[Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene: A Mechanistic and Analytical Guide

Executive Summary & Structural Rationale The molecule ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (also known as benzyl 1,1-dimethylpropargyl ether; Chemical Formula: C12​H14​O ; Monoisotopic Mass: 174.1045 Da) is a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The molecule ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (also known as benzyl 1,1-dimethylpropargyl ether; Chemical Formula: C12​H14​O ; Monoisotopic Mass: 174.1045 Da) is a structurally rich compound frequently encountered as an intermediate in active pharmaceutical ingredient (API) synthesis and cross-coupling reactions [1].

From a mass spectrometry (MS) perspective, this molecule serves as an exceptional model for studying competitive fragmentation pathways. Its structure contains three highly distinct functional motifs:

  • A Benzyl Ether Linkage: Highly susceptible to inductive cleavage.

  • A Tertiary Carbon Center: Prone to alpha-cleavage due to hyperconjugative stabilization.

  • A Terminal Alkyne: Provides pi-system resonance stabilization to adjacent carbocations.

When subjected to Electron Ionization (EI) at 70 eV, the molecule forms a transient radical cation [M]+∙ . The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting product ions. The competition between forming a highly delocalized aromatic cation versus a sterically protected tertiary propargylic cation defines its spectral fingerprint [2].

Mechanistic Causality of Primary Fragmentation Pathways

Understanding the causality behind the fragmentation of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene requires analyzing the bond dissociation energies and the resonance stabilization of the resulting fragments.

Pathway A: Formation of the Tropylium Cation (m/z 91)

The defining feature of almost all benzyl ethers is the intense base peak at m/z 91 .

  • Mechanism: Inductive cleavage of the benzyl C−O bond results in the loss of a 1,1-dimethylpropargyloxy radical (83 Da).

  • Causality: The initial benzyl cation ( C7​H7+​ ) rapidly undergoes a ring-expansion rearrangement to form the tropylium ion . Because the tropylium ion is a fully conjugated, seven-membered aromatic ring (satisfying Hückel's 4n+2 rule), its thermodynamic stability is immense, driving the reaction equilibrium almost entirely toward this pathway [3].

Pathway B: Alpha-Cleavage and Methyl Loss (m/z 159)
  • Mechanism: The molecular ion [M]+∙ (m/z 174) loses a methyl radical ( CH3∙​ , 15 Da) from the tertiary carbon.

  • Causality: Alpha-cleavage is driven by the ability of the adjacent heteroatom (oxygen) to donate its lone pair, forming a stable oxonium ion [M−15]+ . In this specific molecule, the resulting positive charge is further stabilized by the adjacent alkyne pi-system.

Pathway C: Cleavage of the Tertiary Ether Bond (m/z 67)
  • Mechanism: Cleavage of the O−C(tertiary) bond results in the loss of a benzyloxy radical ( PhCH2​O∙ , 107 Da).

  • Causality: This generates the 1,1-dimethylpropargyl cation ( C5​H7+​ ) at m/z 67 . The tertiary nature of this carbocation provides significant hyperconjugative stability from the remaining methyl group, making it a prominent secondary fragment.

Pathway D: Loss of the Benzyl Radical (m/z 83)
  • Mechanism: Alpha-cleavage on the benzyl side results in the loss of the benzyl radical ( C7​H7∙​ , 91 Da).

  • Causality: This leaves behind a C5​H7​O+ oxonium ion at m/z 83 . While the benzyl radical is highly stable (making it a good leaving group), the resulting oxonium ion competes poorly with the tropylium ion formation, making this a lower-abundance peak.

Fragmentation M Molecular Ion [M]+. m/z 174 F91 Tropylium Cation [C7H7]+ m/z 91 (Base Peak) M->F91 - C5H7O. (83 Da) Inductive Cleavage F159 [M - CH3]+ m/z 159 M->F159 - .CH3 (15 Da) Alpha Cleavage F67 Dimethylpropargyl Cation m/z 67 M->F67 - PhCH2O. (107 Da) C-O Cleavage F83 [M - Benzyl]+ m/z 83 M->F83 - PhCH2. (91 Da) Alpha Cleavage

Mass spectrometry fragmentation pathways of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene.

Quantitative Data Presentation

The following table summarizes the expected quantitative fragmentation profile based on the thermodynamic stability of the generated ions.

m/zIon Type / StructureNeutral LossMass Lost (Da)Expected Relative Abundance
174 Molecular Ion [M]+∙ None0< 5% (Weak, typical for ethers)
159 [M−CH3​]+ Methyl radical1510 - 20%
91 Tropylium Cation [C7​H7​]+ Dimethylpropargyloxy radical83100% (Base Peak)
83 [M−Benzyl]+ Benzyl radical9115 - 25%
67 Dimethylpropargyl CationBenzyloxy radical10730 - 40%
39 [C3​H3​]+ (Propargyl)Secondary fragmentation-10 - 15%

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standard normalization and standardized ionization energies to guarantee that the observed fragmentation is due to the molecule's intrinsic thermodynamics, not instrument drift.

Step 1: Sample Preparation & Internal Standardization
  • Dilution: Dissolve 1.0 mg of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene in 1.0 mL of LC-MS grade Dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Internal Standard (IS) Addition: Spike the solution with Naphthalene-d8 to a final IS concentration of 10 µg/mL.

    • Causality: Naphthalene-d8 elutes in a similar retention window but has a distinct m/z (136), allowing for the continuous validation of ionization efficiency and chromatographic peak shape without isobaric interference.

  • Working Solution: Dilute the stock to a final analyte concentration of 10 µg/mL in DCM.

Step 2: Capillary Gas Chromatography (GC) Separation
  • Column: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1.0 µL in split mode (10:1 ratio) with the inlet temperature set to 250 °C.

  • Oven Program:

    • Hold at 60 °C for 1 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 3 mins.

    • Causality: The gradual ramp ensures baseline resolution between the analyte, the internal standard, and any potential synthetic byproducts (e.g., unreacted benzyl bromide).

Step 3: Electron Ionization (EI) & Mass Analysis
  • Ion Source Temperature: Set to 230 °C to prevent analyte condensation.

  • Ionization Energy: Strictly set to 70 eV .

    • Causality: 70 eV is the universally accepted standard for EI-MS because it provides sufficient internal energy to trigger all reproducible fragmentation pathways (the "plateau" region of the ionization efficiency curve) [2]. Deviating from 70 eV will alter the relative abundance of the m/z 67 and m/z 83 peaks, invalidating library comparisons.

  • Mass Analyzer: Operate the quadrupole in Full Scan mode (m/z 35 to 300) with a scan rate of 3 Hz.

Workflow S1 Sample Prep Internal Std Added S2 Capillary GC Separation S1->S2 S3 EI Source 70 eV Ionization S2->S3 S4 Mass Analyzer m/z 35-300 Scan S3->S4 S5 Data System Peak Annotation S4->S5

Self-validating GC-EI-MS experimental workflow for benzyl ether analysis.

References

  • Title: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane (Supporting Information)
  • Title: Interpretation of Mass Spectra (4th Edition)
  • Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: Journal of the American Society for Mass Spectrometry / ACS Publications URL
Foundational

Technical Guide: Physicochemical Profiling and Solvation Dynamics of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Executive Summary ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS: 50420-73-0), frequently identified as benzyl 1,1-dimethyl-2-propynyl ether, is a structurally unique bifunctional intermediate. In modern drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS: 50420-73-0), frequently identified as benzyl 1,1-dimethyl-2-propynyl ether, is a structurally unique bifunctional intermediate. In modern drug development and bioconjugation, this compound serves as a critical bioorthogonal handle. It features a highly lipophilic benzyl ether moiety coupled with a sterically hindered terminal alkyne, allowing for the stable integration of hydrophobic domains into larger macromolecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

This whitepaper provides an in-depth analysis of its physicochemical descriptors, solvation thermodynamics, and rigorously validated experimental workflows for its handling and derivatization.

Physicochemical Properties and Solvation Thermodynamics

The solvation profile and membrane permeability of a molecule are fundamentally dictated by its molecular descriptors. Because ((2-Methylbut-3-YN-2-yloxy)methyl)benzene lacks ionizable functional groups (such as amines or carboxylic acids), its solubility is entirely pH-independent.

Table 1 summarizes the computed physicochemical properties that govern its behavior in solution.

Table 1: Key Physicochemical Descriptors

PropertyValueCausality / Implication
Molecular Weight 174.24 g/mol Low molecular weight facilitates rapid diffusion and high molar solubility in compatible organic solvents .
XLogP3 (Predicted) 2.3Indicates moderate-to-high lipophilicity, driven by the hydrophobic benzyl ring and gem-dimethyl groups.
Topological Polar Surface Area (TPSA) 9.2 ŲExtremely low TPSA due to the single ether oxygen. Predicts high lipid bilayer permeability but exceptionally poor aqueous solubility.
H-Bond Donors 0The absence of protic hydrogens prevents the formation of hydration shells via water donation, further reducing aqueous solubility.
H-Bond Acceptors 1The ether oxygen provides a weak interaction point for protic solvents, but steric hindrance from the adjacent gem-dimethyl group limits its availability.
Structural Influence on Reactivity and Solubility

The compound exhibits high thermodynamic solubility in dipolar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane, toluene), while remaining practically insoluble in aqueous buffers.

G Core ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Alkyne Terminal Alkyne (CuAAC Click Target) Core->Alkyne Ether Ether Linkage (H-Bond Acceptor) Core->Ether Benzyl Benzyl Group (High Lipophilicity) Core->Benzyl Solubility High Organic Solubility Low Aqueous Solubility Ether->Solubility Benzyl->Solubility

Structural motifs dictating the physicochemical and reactivity profile.

Experimental Methodologies

To effectively utilize this compound in research, precise characterization of its solubility and a robust method for its derivatization are required. The following protocols are designed as self-validating systems to ensure maximum scientific integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the equilibrium solubility of highly lipophilic compounds, adhering to OECD 105 guidelines .

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (e.g., 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4 or pure DMSO) in a sealed borosilicate glass vial.

    • Causality: An excess of solid must be maintained to ensure the thermodynamic equilibrium between the undissolved crystalline lattice and the solvated molecules is not depleted during the experiment.

  • Equilibration: Place the vials in an isothermal shaker bath at 25.0 ± 0.1 °C and agitate at 200 RPM for 24 to 48 hours.

    • Causality: Temperature control is critical as solubility is an enthalpy-driven process; agitation minimizes the unstirred water layer around the solid, accelerating dissolution kinetics.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.

    • Causality: For highly lipophilic compounds (LogP > 2), centrifugation is strictly preferred over syringe filtration. The compound will non-specifically adsorb to hydrophobic filter membranes (e.g., PTFE or PVDF), leading to false-negative quantification.

  • Quantification (Self-Validating Step): Carefully extract the supernatant and dilute it into a compatible mobile phase. Quantify using HPLC-UV against a 5-point calibration curve. Include a matrix blank (pure solvent subjected to the exact same process) to ensure no background interference or contamination occurred during phase separation.

G A 1. Solid Addition (Excess Compound) B 2. Equilibration (24h, 25°C, Agitation) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Quantification (HPLC-UV/MS) C->D

Thermodynamic solubility determination workflow via the shake-flask method.

Protocol B: CuAAC Derivatization for Solubility Enhancement

To overcome the poor aqueous solubility of the native compound, the terminal alkyne can be conjugated to a hydrophilic azide (e.g., PEG-azide) via Sharpless-Meldal click chemistry .

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vessel, combine ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H₂O system is essential; t-BuOH solvates the highly lipophilic alkyne, while water solvates the azide and the inorganic catalysts.

  • Catalyst Preparation: Prepare a pre-mixed solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in water. The solution will transition from blue to colorless/pale yellow.

    • Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ. Pre-mixing prevents the localized oxidation of the alkyne and suppresses unwanted Glaser homocoupling byproducts.

  • Reaction Execution: Add the catalyst mixture to the reaction vessel. Stir at room temperature for 12 hours.

  • Validation & Purification (Self-Validating Step): Monitor the reaction via LC-MS to confirm the disappearance of the starting material mass (m/z 175.1[M+H]⁺) and the appearance of the triazole product. Purify via reverse-phase flash chromatography.

References

  • PubChem. "Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene". National Center for Biotechnology Information. Available at:[Link]

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Chemical Reviews. "Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications". American Chemical Society. Available at:[Link]

Exploratory

Crystallographic Profiling of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene Derivatives: Structural Motifs and Solid-State Interactions

Target Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper Executive Summary and Chemical Context ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS 50420-73-0, P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary and Chemical Context

((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS 50420-73-0, PubChem CID 13587904) is a sterically hindered propargyl benzyl ether[1]. Featuring both a terminal alkyne and a flexible benzyl ether linkage, this structural motif is a highly versatile building block in click chemistry, natural product total synthesis, and targeted drug development.

However, a fundamental challenge in its structural characterization is its physical state: the parent compound is a low-molecular-weight liquid at room temperature[1]. Direct Single-Crystal X-ray Diffraction (SCXRD) is therefore impossible without specialized in situ cryo-crystallization. To bypass this limitation and extract high-resolution crystallographic data, application scientists rely on crystalline derivatization . By converting the liquid alkyne into metal-coordinated complexes or rigid heterocyclic adducts, we can lock the molecular conformation, increase lattice cohesive energy, and successfully map its 3D spatial coordinates[2][3].

This whitepaper outlines the causality behind these structural modifications, the supramolecular interactions that govern their solid-state packing, and the validated protocols required to obtain publication-grade crystallographic data.

Causality in Crystallographic Experimental Design

As structural scientists, we do not merely synthesize derivatives arbitrarily; every chemical modification serves a specific crystallographic purpose. The inherent conformational flexibility of the ether linkage and the weak intermolecular forces of the parent molecule necessitate interventions that promote orderly packing.

Strategy A: Transition Metal Complexation (Dicobalt Hexacarbonyls)

Terminal alkynes readily form stable, highly crystalline dicobalt hexacarbonyl complexes ( Co2​(CO)6​ )[2].

  • The Causality: The addition of the Co2​(CO)6​ core dramatically increases the molecular weight and rigidity of the molecule. More importantly, the heavy cobalt atoms dominate the X-ray scattering, providing a massive anomalous dispersion signal that trivially solves the crystallographic "phase problem" via Patterson or dual-space methods.

Strategy B: Click-Chemistry Derivatization (CuAAC)

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) converts the terminal alkyne into a 1,2,3-triazole[3].

  • The Causality: Triazoles are rigid, planar, and highly polarizable aromatic heterocycles. Introducing this ring creates a powerful supramolecular synthon that drives crystallization through robust π−π stacking and dipole-dipole interactions, effectively overcoming the entropic penalty of the flexible benzyl ether chain.

Workflow A Liquid Substrate CAS 50420-73-0 B Derivatization (Co2(CO)6 or CuAAC) A->B C Crystal Growth (Vapor Diffusion) B->C D SCXRD Analysis (100 K, Mo Kα) C->D E Structure Solution & Refinement D->E

Fig 1. Step-by-step crystallographic derivatization and analysis workflow for liquid alkynes.

Solid-State Interactions and Structural Motifs

When derivatives of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene crystallize, the asymmetric unit is governed by a hierarchy of non-covalent interactions. Understanding these forces is critical for predicting polymorphism and designing co-crystals.

  • Weak Hydrogen Bonding (C-H···O): In native propargyl ethers, the terminal alkyne C-H is relatively acidic and acts as a hydrogen bond donor to the ether oxygen of adjacent molecules[4]. These interactions, though weak (donor-acceptor distances of 3.1–3.4 Å), are highly directional and critical for forming interwoven supramolecular strands[4].

  • π−π Stacking: The benzyl group frequently participates in edge-to-face (T-shaped) or offset face-to-face stacking, with centroid-to-centroid distances typically measuring 3.5–3.8 Å[3].

  • Steric Shielding: The gem-dimethyl groups at the propargylic position (the 2-methylbut-3-yn-2-yl moiety) create significant steric bulk, forcing the benzyl ether chain into an anti or gauche conformation to minimize transannular strain.

Interactions Alkyne Terminal Alkyne Ether Ether Oxygen Alkyne->Ether C-H···O H-bond (Weak) Benzyl Benzyl Ring Alkyne->Benzyl C-H···π Interaction Benzyl->Benzyl π···π Stacking (3.5 - 3.8 Å)

Fig 2. Primary non-covalent intermolecular interactions governing solid-state packing.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for the core moieties of this molecule, synthesized from Cambridge Structural Database (CSD) averages for analogous propargyl benzyl ethers.

Structural MoietyParameterExpected Value RangeCrystallographic Significance
Alkyne (C≡C) Bond Length1.18 – 1.20 ÅShortens slightly upon cooling to 100 K due to reduced thermal libration.
Alkyne-Metal C-C Bond Length1.32 – 1.35 ÅElongates significantly in Co2​(CO)6​ complexes due to π -backbonding[2].
Ether (C-O-C) Bond Angle110° – 114°Flexibility here often leads to disorder in the crystal lattice.
Benzyl Ring C-C (Aromatic)1.38 – 1.40 ÅUsed as a rigid geometric restraint (AFIX 66) during structural refinement.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols incorporate built-in validation checkpoints. This guarantees that the material moving to the diffractometer is phase-pure and structurally sound.

Protocol 1: Synthesis of the Dicobalt Hexacarbonyl Derivative

Objective: Convert the liquid ether into a heavy-atom complex suitable for SCXRD.

  • Reaction: Dissolve 1.0 mmol of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Complexation: Add 1.1 mmol of Dicobalt octacarbonyl ( Co2​(CO)8​ ) in a single portion. Stir at room temperature for 2 hours. The solution will turn deep red/brown[2].

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (eluent: 100% hexanes to 95:5 hexanes/ethyl acetate).

  • Self-Validation Checkpoint: Before proceeding to crystallization, obtain an FTIR spectrum. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of intense metal-carbonyl stretching bands (2000–2100 cm⁻¹) confirm successful complexation.

Protocol 2: Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality single crystals (dimensions ~ 0.1 x 0.1 x 0.2 mm).

  • Preparation: Dissolve 20 mg of the purified complex in 0.5 mL of DCM (the "good" solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the uncapped 2 mL vial inside a 20 mL outer vial containing 3 mL of pentane (the "anti-solvent"). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 4 °C for 48–72 hours.

  • Self-Validation Checkpoint: Examine the resulting solids under a stereomicroscope equipped with cross-polarizing filters. If the solids exhibit birefringence (extinction and illumination as the stage is rotated), they are single crystals. If they remain dark, they are amorphous precipitates and the solvent system must be adjusted.

Protocol 3: SCXRD Data Collection and Refinement
  • Mounting: Coat a single crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å)[3].

  • Integration & Refinement: Integrate data using APEX/SAINT. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint: Check the final R1​ and wR2​ values. An R1​ < 5% and a goodness-of-fit (GooF) near 1.0 indicate a highly reliable structural model. Ensure no residual electron density peaks > 1.0 e⁻/ų remain near the heavy atoms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene. PubChem. Retrieved from:[Link]

  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI Molecules. Retrieved from:[Link]

  • Gowda, R., et al. (2013). (4-Ferrocenylphenyl)propargyl ether derived carbohydrate triazoles: influence of a hydrophobic linker on the electrochemical and cytotoxic properties. RSC Advances. Retrieved from:[Link]

  • Mohammed, S., et al. (2022). 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol: a study of multiple weak hydrogen bonds in the solid state. IUCr Journals. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Application Note: Synthesis and Isolation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identifiers: CAS: 50420-73-0 | PubCh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identifiers: CAS: 50420-73-0 | PubChem CID: 13587904[1]

Executive Summary & Chemical Context

((2-Methylbut-3-YN-2-yloxy)methyl)benzene, commonly referred to as benzyl 1,1-dimethyl-2-propynyl ether, is a sterically hindered terminal alkyne building block. It is highly valued in modular organic synthesis, particularly for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-couplings, and as a robust, photolabile-adjacent propargylic ether framework.

Synthesizing this molecule presents a specific kinetic challenge: the starting material, 2-methylbut-3-yn-2-ol, is a tertiary alcohol. Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance, which often leads to competing elimination (E2) pathways when reacted with alkyl halides under basic conditions. To circumvent this, the protocol below utilizes a highly optimized Williamson ether synthesis driven by irreversible deprotonation and nucleophilic catalysis[2].

Mechanistic Causality & Experimental Design

To ensure a high-yielding, self-validating protocol, the reaction relies on three critical mechanistic pillars:

  • Irreversible Deprotonation: Sodium hydride (NaH) is utilized rather than weaker bases (like K₂CO₃). NaH ensures complete, irreversible deprotonation of the sterically hindered tertiary hydroxyl group, driving the equilibrium entirely toward the highly nucleophilic sodium alkoxide while evolving hydrogen gas as a visual confirmation of reaction progress.

  • Nucleophilic Catalysis (Finkelstein-type Acceleration): Benzyl bromide is an excellent electrophile, but the bulky tertiary alkoxide struggles to attack it efficiently. We introduce Tetrabutylammonium iodide (TBAI) as a catalyst. TBAI converts benzyl bromide into benzyl iodide in situ. The iodide is a superior leaving group, significantly lowering the activation energy for the subsequent Sₙ2 attack by the bulky alkoxide[2].

  • Anhydrous Environment: The presence of water would rapidly quench the NaH and the resulting alkoxide, leading to the hydrolysis of benzyl bromide into benzyl alcohol. Strict anhydrous conditions (dry THF, inert atmosphere) are mandatory.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 83 mmol scale synthesis, optimized for maximum conversion while minimizing benzyl ether homocoupling byproducts.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountMoles (mmol)Experimental Role
2-Methylbut-3-yn-2-ol 84.121.006.98 g (8.0 mL)83.0Limiting Reagent / Nucleophile
Sodium Hydride (60% in mineral oil)24.001.204.00 g100.0Strong Base
Benzyl Bromide 171.041.2017.10 g (12.0 mL)100.0Electrophile
TBAI 369.370.051.53 g4.15Nucleophilic Catalyst / Phase Transfer
Tetrahydrofuran (THF) 72.11N/A400 mLN/AAnhydrous Solvent

Step-by-Step Synthesis Protocol

Phase 1: Alkoxide Generation

  • Preparation: Flame-dry a 1000 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Base Suspension: Add 4.00 g of NaH (60% dispersion in mineral oil) to the flask. Self-Validation: To remove the mineral oil, wash the NaH with 20 mL of anhydrous hexane, allow the solid to settle, and carefully decant the solvent via syringe. Repeat twice. Suspend the washed NaH in 300 mL of anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve 8.0 mL of 2-methylbut-3-yn-2-ol in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes via an addition funnel.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Causality: Hydrogen gas evolution will be observed. The reaction must stir until gas evolution ceases, ensuring complete conversion to the sodium alkoxide.

Phase 2: Catalytic Alkylation 5. Catalyst Addition: Add 1.53 g of TBAI directly to the reaction mixture. The mixture may take on a slight yellowish tint due to the iodide. 6. Electrophile Addition: Add 12.0 mL of benzyl bromide dropwise over 15 minutes. 7. Sₙ2 Propagation: Stir the reaction mixture under the inert atmosphere at room temperature for 18 hours[2]. Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1). The starting material (stains with KMnO₄) should disappear, replaced by a higher Rf UV-active spot corresponding to the product.

Phase 3: Work-up and Isolation 8. Quenching: Cool the flask to 0 °C. Carefully quench the excess NaH by adding 20 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous bubbling will occur if unreacted NaH is present. 9. Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of distilled water and extract the aqueous layer with Ethyl Acetate (3 × 150 mL). 10. Washing & Drying: Wash the combined organic layers with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude yellow oil via flash column chromatography on silica gel, using a gradient of 100% Petroleum Ether to 95:5 Petroleum Ether:Ethyl Acetate. 12. Validation: The product is isolated as a colorless oil. Verify identity via ¹H-NMR (CDCl₃): Look for the characteristic singlet for the terminal alkyne proton (~2.4 ppm), the gem-dimethyl singlet (~1.5 ppm), and the benzylic CH₂ singlet (~4.6 ppm).

Reaction Workflow Visualization

SynthesisWorkflow N1 2-Methyl-3-butyn-2-ol + NaH (THF) N2 Sodium Alkoxide Intermediate N1->N2 Deprotonation (- H₂ gas) N4 Williamson Etherification (Sₙ2 Pathway) N2->N4 N3 Benzyl Bromide + TBAI Catalyst N3->N4 in situ Bn-I formation N5 ((2-Methylbut-3-YN-2-yloxy) methyl)benzene N4->N5 18h, N₂, RT

Synthesis workflow of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene via Williamson etherification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene" PubChem,
  • Supporting Information: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes.

Sources

Application

CuAAC click chemistry protocols using ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Application Note: Overcoming Steric Hindrance in CuAAC Click Chemistry Using ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Executive Summary & Substrate Profiling In modern drug development and bioconjugation, the Copper-Cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric Hindrance in CuAAC Click Chemistry Using ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Executive Summary & Substrate Profiling

In modern drug development and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone methodology due to its bioorthogonality and high thermodynamic driving force[1]. However, the introduction of sterically demanding substrates significantly alters reaction kinetics.

This application note focuses on ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0)[2], a highly hindered terminal alkyne. The presence of a gem-dimethyl group and a bulky benzyloxy moiety at the propargylic position provides excellent metabolic stability and restricts conformational freedom—highly desirable traits in pharmacophore design. However, this steric bulk impedes the formation of the critical copper-acetylide intermediate, often leading to sluggish reaction rates, low yields, and the proliferation of side reactions such as Glaser homocoupling[3]. To overcome these thermodynamic barriers, specialized catalytic systems utilizing polydentate ligands (e.g., THPTA)[4] or polynuclear N-heterocyclic carbene (NHC) complexes[5] are required.

Mechanistic Rationale & Catalyst Selection

The standard CuAAC reaction relies on the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate[6]. When reacting unhindered terminal alkynes, this process is rapid. However, with ((2-Methylbut-3-yn-2-yloxy)methyl)benzene, the steric bulk severely retards the coordination of the alkyne to the Cu(I) center[3].

Prolonged reaction times leave the unprotected Cu(I) vulnerable to oxidation and disproportionation. To counteract this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA acts as a sacrificial shield, completely enveloping the Cu(I) ion to block its bioavailability for oxidative degradation while maintaining its catalytic effectiveness for the cycloaddition[7].

Mechanism Cu2 Cu(II) Source Cu1 Active Cu(I) Cu2->Cu1 Reduction Ascorbate Na-Ascorbate Ascorbate->Cu1 Cu_THPTA Cu(I)-THPTA Complex Cu1->Cu_THPTA Stabilization THPTA THPTA Ligand THPTA->Cu_THPTA Acetylide Cu-Acetylide Intermediate Cu_THPTA->Acetylide Coordination Alkyne Hindered Alkyne Alkyne->Acetylide Metallacycle Cu-Metallacycle Acetylide->Metallacycle Azide Insertion Azide Organic Azide Azide->Metallacycle Product 1,2,3-Triazole Product Metallacycle->Product Ring Closure Product->Cu_THPTA Regeneration

Catalytic cycle of THPTA-stabilized CuAAC for sterically hindered alkynes.

Quantitative Performance Analysis

The table below summarizes the expected yield and kinetic profiles when coupling ((2-Methylbut-3-yn-2-yloxy)methyl)benzene with a standard organic azide under various catalytic conditions.

Catalyst SystemLigandTemp (°C)TimeExpected Yield (%)Primary Limitation
1 mol% CuSO₄None2524h< 20%Catalyst degradation, Glaser coupling[3]
2 mol% CuSO₄10 mol% THPTA404-6h> 85%Requires aqueous/organic co-solvents[8]
0.5 mol% Cu-NHCNone (NHC bound)2510m> 95%Requires inert atmosphere (Argon)[5]

Self-Validating Experimental Protocols

Protocol A: THPTA-Accelerated Solution-Phase CuAAC

Target Audience: Medicinal chemists performing small-molecule synthesis or bioconjugation.

Workflow Prep 1. Substrate Prep Azide + Alkyne Complex 2. Catalyst Premix CuSO4 + THPTA Prep->Complex Initiate 3. Initiation Na-Ascorbate Complex->Initiate Incubate 4. Incubation 30-60 min Initiate->Incubate Validate 5. Validation LC-MS / NMR Incubate->Validate

Optimized self-validating workflow for hindered CuAAC reactions.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the azide (1.0 eq) and ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.2 eq) in a degassed 1:1 mixture of tBuOH/Water or DMSO/Water.

    • Causality: A slight excess of the hindered alkyne drives the equilibrium forward. Degassing the solvent removes dissolved oxygen, which is the primary driver of off-target oxidative Glaser homocoupling[3].

  • Catalyst Complexation: In a separate vial, mix a 20 mM aqueous solution of CuSO₄ with a 100 mM aqueous solution of THPTA to achieve a strict 1:5 molar ratio[9]. Incubate for 5 minutes at room temperature.

    • Causality: Pre-chelating the copper with THPTA before adding it to the reaction mixture ensures that no free Cu(I) is generated upon reduction. This prevents the precipitation of insoluble copper salts and protects sensitive substrates from Cu-induced reactive oxygen species (ROS)[4][7].

  • Reaction Assembly: Add the CuSO₄/THPTA complex to the substrate mixture (final Cu concentration should be 2-5 mol% relative to the limiting reagent).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (100 mM stock) to achieve a final concentration of 10-25 mol% (a 5-fold excess relative to copper)[7].

    • Self-Validation Checkpoint: The solution should briefly turn brown/orange upon ascorbate addition (indicating the formation of the Cu(I) species) before settling into a pale yellow or clear solution. If the solution turns green or blue, the Cu(I) has re-oxidized, indicating insufficient degassing or depleted ascorbate[6].

  • Incubation: Seal the vessel and stir at 40 °C for 4-6 hours.

    • Causality: Moderate heating provides the necessary kinetic energy to overcome the steric barrier of the gem-dimethyl group without degrading the THPTA ligand[3].

Protocol B: High-Efficiency Solvent-Free NHC-Catalyzed CuAAC

Target Audience: Process chemists requiring rapid, quantitative yields of highly hindered triazoles.

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere: In a glovebox or under strict Schlenk conditions (Argon), weigh out the azide (0.5 mmol) and ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (0.5 mmol) into a Schlenk tube[5].

  • Catalyst Addition: Add 0.5 mol % of a functionalized NHC-based polynuclear copper catalyst (e.g., [Cu2​(μ−Br)2​(tBuImCH2​pyCH2​NEt2​)]2​ )[5].

    • Causality: Polynuclear NHC catalysts exhibit extreme catalytic activity because the rigid NHC ligand framework electronically enriches the copper center and facilitates the rapid formation of the dinuclear copper-acetylide intermediate, bypassing the steric bottlenecks of standard CuAAC[5].

  • Incubation: Stir the neat (solvent-free) mixture at room temperature for 10–30 minutes.

    • Self-Validation Checkpoint: Monitor by TLC or LC-MS. The reaction of highly hindered alkynes under these conditions is typically quantitative within minutes, completely avoiding the formation of 1,5-disubstituted regioisomers[5].

Troubleshooting & Analytical Validation

  • Incomplete Conversion / Slow Kinetics: If LC-MS indicates stalled conversion, the steric hindrance may be causing catalyst poisoning via substrate aggregation. Solution: Increase the reaction temperature to 60 °C and spike in an additional 5 mol% of the sodium ascorbate/THPTA mixture[3].

  • Presence of Diynes (Mass = 2x Alkyne - 2): This indicates Glaser coupling. Solution: Ensure strict adherence to solvent degassing protocols and verify that the sodium ascorbate stock was prepared fresh (ascorbate degrades rapidly in water, losing its reducing power)[6].

References

  • Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Available at: [Link]

  • iGEM. [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Available at: [Link]

  • ACS Organometallics. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]

  • PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene (CID 13587904). Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • PubMed Central (PMC). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]

Sources

Method

Application Note: Sonogashira Cross-Coupling Protocols for ((2-Methylbut-3-yn-2-yloxy)methyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0)[1].

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing sp2

sp carbon-carbon bonds in pharmaceutical development[2]. While 2-methylbut-3-yn-2-ol is a widely used, inexpensive terminal alkyne building block, its free tertiary hydroxyl group presents significant challenges during scale-up. Under the basic conditions and elevated temperatures often required for challenging aryl bromides or chlorides, unprotected propargylic alcohols are highly susceptible to base-catalyzed retro-Favorskii cleavage (loss of acetone) or transition-metal-induced Meyer-Schuster rearrangements[3].

To circumvent these degradation pathways, the benzyl-protected derivative—((2-Methylbut-3-yn-2-yloxy)methyl)benzene —is employed[1]. The strategic use of this substrate offers three distinct advantages:

  • Chemical Stability: The robust benzyl ether linkage completely suppresses retro-Favorskii fragmentation, allowing for higher reaction temperatures (up to 80–100 °C) when coupling sterically hindered or electron-rich aryl halides.

  • Lipophilicity: The bulky, non-polar benzyl group drastically improves the solubility of the resulting coupled product in organic solvents, preventing emulsion formation during aqueous workup and facilitating rapid silica gel chromatography.

  • Steric Shielding: While the gem-dimethyl group introduces steric bulk that can marginally slow the transmetalation step from copper to palladium, this is easily overcome by utilizing highly active Pd(0) species and maintaining optimal co-catalyst ratios[2].

Experimental Workflow & Catalytic Cycle

The standard protocol relies on a synergistic Pd/Cu dual-catalytic cycle. Palladium undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne via a base-assisted deprotonation to form a copper acetylide. Transmetalation of the alkyne to the Pd(II) complex, followed by cis-trans isomerization and reductive elimination, yields the target internal alkyne[2].

Sonogashira_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Catalytic Cycle cluster_workup Phase 3: Isolation N1 Degas Solvents (THF / DIPA) N2 Add Aryl Halide & Alkyne Substrate N1->N2 N3 Oxidative Addition [Pd(PPh3)2Cl2] N2->N3 Pd Catalyst N4 Cu-Acetylide Formation [CuI + Base] N2->N4 CuI + Base N5 Transmetalation & Reductive Elimination N3->N5 Pd(II) Complex N4->N5 Cu(I) Transfer N6 Aqueous Quench (NH4Cl to remove Cu) N5->N6 Coupled Product N7 Silica Chromatography (Target Isolation) N6->N7

Figure 1: Experimental workflow and dual-catalytic phases of the Sonogashira reaction.

Quantitative Data & Condition Optimization

The choice of aryl halide dictates the required catalytic stringency. Aryl iodides react smoothly at room temperature, whereas aryl bromides require elevated temperatures and optimized solvent systems. If Glaser homocoupling (oxidative alkyne dimerization) is observed, a copper-free protocol can be utilized[3].

Aryl Halide ReactivityCatalyst SystemCo-CatalystSolvent / BaseTemp (°C)Time (h)Expected Yield
Aryl Iodide (Standard)2 mol% Pd(PPh3​)2​Cl2​ 5 mol% CuITHF / Et3​N (1:1)252 - 4> 90%
Aryl Bromide (Standard)5 mol% Pd(PPh3​)2​Cl2​ 10 mol% CuITHF / DIPA (1:1)60 - 708 - 1280 - 85%
Aryl Bromide (Cu-Free)3 mol% Pd(OAc)2​
  • 6 mol% P(p-tol)3​
NoneTHF / DBU806 - 885 - 90%
Aryl Chloride (Challenging)2 mol% Pd(OAc)2​
  • 4 mol% XPhos
  • NoneDMF / Cs2​CO3​ 10016 - 2460 - 75%

    Table 1: Optimized conditions for the cross-coupling of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene based on substrate electrophilicity.

    Step-by-Step Experimental Protocol

    The following self-validating protocol is designed for the coupling of an aryl bromide (1.0 mmol scale) using standard Pd/Cu conditions.

    Phase 1: Reagent Preparation & Stringent Degassing

    Expert Insight: Oxygen is the primary enemy of the Sonogashira reaction. Trace O2​ in the presence of Cu(I) and amine bases rapidly catalyzes the Glaser homocoupling of the terminal alkyne[2].

    • Equip a 25 mL Schlenk tube with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Add the aryl bromide (1.0 mmol) to the flask. If the aryl bromide is a liquid, add it in Step 4.

    • In a separate sealed flask, prepare a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Diisopropylamine (DIPA) (total volume: 6.0 mL).

    • Sparge the THF/DIPA solvent mixture with Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

    Phase 2: Reaction Assembly & Catalytic Activation

    Expert Insight: The order of addition is critical. Adding the alkyne and copper before the palladium catalyst can lead to localized high concentrations of copper acetylide, promoting off-target oligomerization.

    • Under a positive flow of Argon, add Pd(PPh3​)2​Cl2​ (35 mg, 0.05 mmol, 5 mol%) to the Schlenk tube containing the aryl halide.

    • Inject the degassed THF/DIPA solvent mixture (6.0 mL) via syringe. Stir for 5 minutes until the palladium complex is uniformly suspended/dissolved.

    • Inject the alkyne, ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (209 mg, 1.2 mmol, 1.2 equiv)[1].

    • Briefly remove the septum under heavy Argon flow and add CuI (19 mg, 0.10 mmol, 10 mol%). Immediately reseal the flask.

    • Heat the reaction mixture to 65 °C using a pre-equilibrated oil bath or heating block. The solution will typically transition from yellow to a dark brown/black homogeneous mixture as the active Pd(0) species is generated.

    Phase 3: Reaction Monitoring & Isolation

    Expert Insight: Aqueous quenching with ammonium chloride ( NH4​Cl ) is non-negotiable. It forms highly soluble copper-ammine complexes, preventing copper salts from precipitating and streaking during silica gel chromatography.

    • Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. Full consumption of the aryl bromide typically occurs within 8–12 hours.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl solution. Stir vigorously for 15 minutes. The aqueous layer should turn distinctly blue, indicating successful sequestration of copper ions.

    • Extract the mixture with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude dark oil via flash column chromatography on silica gel. The highly lipophilic benzyl ether moiety ensures the product elutes cleanly with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    References

    • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene" PubChem, National Institutes of Health. Available at:[Link]

    • [3] Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 2014, 10, 384-393. Available at:[Link]

    • [2] Chinchilla, R., & Nájera, C. "Recent advances in Sonogashira reactions." Chemical Society Reviews, 2011, 40(10), 5084-5121. Available at:[Link]

    Sources

    Application

    ((2-Methylbut-3-YN-2-yloxy)methyl)benzene as a bulky alkyne building block in organic synthesis

    Application Note: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene as a Bulky Alkyne Building Block in Organic Synthesis Executive Summary & Structural Rationale In modern organic synthesis and drug discovery, the strategic inc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene as a Bulky Alkyne Building Block in Organic Synthesis

    Executive Summary & Structural Rationale

    In modern organic synthesis and drug discovery, the strategic incorporation of steric bulk is frequently employed to dictate regioselectivity, enhance metabolic stability, or lock molecular conformations. ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0) serves as a highly specialized, sterically hindered terminal alkyne building block [1]. Structurally, it is the benzyl ether of 2-methyl-3-butyn-2-ol.

    As a Senior Application Scientist, I frequently recommend this reagent over unprotected propargylic alcohols for one critical mechanistic reason: chemoselectivity under transition-metal catalysis . Free propargylic alcohols are notoriously susceptible to the Meyer-Schuster or Rupe rearrangements when exposed to Lewis acidic or transition-metal catalysts (e.g., Pd, Au, Ru, Cu), isomerizing into α,β-unsaturated carbonyl compounds [2]. By masking the tertiary alcohol as a robust benzyl ether, this unwanted 1,3-hydroxy shift is completely suppressed. Furthermore, the gem-dimethyl group acts as a steric shield, preventing unwanted side reactions at the propargylic position while providing a lipophilic motif highly valued in medicinal chemistry [3].

    Physicochemical Data

    Table 1: Physicochemical Properties of the Building Block

    PropertyValue
    IUPAC Name 2-methylbut-3-yn-2-yloxymethylbenzene
    CAS Number 50420-73-0
    Molecular Formula C₁₂H₁₄O
    Molecular Weight 174.24 g/mol
    SMILES CC(C)(C#C)OCC1=CC=CC=C1
    Structural Role Protected terminal alkyne; Lipophilic steric shield

    Application I: Sonogashira Cross-Coupling for Hindered Internal Alkynes

    The Sonogashira cross-coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of C-C bond formation. However, the immense steric bulk of the gem-dimethyl and benzyl ether groups in this specific alkyne introduces kinetic friction during the transmetalation step of the catalytic cycle. To overcome this, the reaction requires elevated temperatures and a highly active palladium catalyst system to drive the equilibrium forward [3].

    Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation (Sterically Hindered) OxAdd->TransMet Cu-Acetylide (from Bulky Alkyne) RedElim Reductive Elimination TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Catalyst Regeneration Product Bulky Internal Alkyne RedElim->Product Product Release

    Fig 1: Sonogashira catalytic cycle highlighting the sterically hindered transmetalation step.

    Standardized Protocol: Sonogashira Coupling

    Causality Focus: The use of DMF as a solvent increases the solubility of the copper-acetylide intermediate, while a slight excess of the alkyne compensates for any potential Glaser homocoupling side-reactions.

    • Preparation & Degassing : To a flame-dried Schlenk tube, add the aryl iodide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%). Evacuate and backfill the flask with dry N₂ three times.

    • Reagent Addition : Inject anhydrous DMF (0.2 M) and degassed triethylamine (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

    • Alkyne Introduction : Add ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.5 equiv) dropwise via syringe.

    • Thermal Activation : Heat the reaction mixture to 70 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aryl iodide and the emergence of a new, less polar UV-active spot confirms product formation.

    • Quench & Extraction : After 12 hours, cool to room temperature. Quench with saturated aqueous NH₄Cl. Self-Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of copper ions as water-soluble amine complexes.

    • Purification : Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

    Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC is typically rapid. However, the gem-dimethyl group adjacent to the alkyne severely hinders the formation of the critical bimetallic copper-metallacycle. To prevent catalyst stalling and degradation, ligand-accelerated catalysis using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA stabilizes the Cu(I) oxidation state and accelerates the cycloaddition by acting as a localized basic chaperone [4].

    CuAAC Start Azide + Bulky Alkyne (Terminal) CuAcetylide Cu-Acetylide Formation (Rate-Limiting) Start->CuAcetylide Base, Cu(I) CuCat Cu(I)-Ligand Complex (e.g., THPTA) CuCat->CuAcetylide Accelerates Formation Metallacycle Bimetallic Metallacycle Intermediate CuAcetylide->Metallacycle Azide Coordination Triazole Sterically Hindered 1,2,3-Triazole Metallacycle->Triazole Ring Closure Triazole->CuCat Catalyst Release

    Fig 2: CuAAC pathway showing ligand-accelerated catalysis required for bulky alkynes.

    Standardized Protocol: Ligand-Accelerated CuAAC
    • Solvent System : In a round-bottom flask, dissolve the organic azide (1.0 equiv) and ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.2 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

    • Catalyst Pre-mixing : In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in a minimal amount of water. Stir for 5 minutes.

    • Reduction to Active Species : Add sodium ascorbate (20 mol%, freshly prepared aqueous solution) to the catalyst vial. Self-Validation: The solution will immediately transition from bright blue (Cu²⁺) to pale yellow/colorless, confirming the successful reduction to the catalytically active Cu(I) species.

    • Reaction Execution : Transfer the activated catalyst solution to the main reaction flask. Stir vigorously at 40 °C for 16 hours.

    • Workup : Dilute with water and extract with dichloromethane. Wash with brine, dry over MgSO₄, and concentrate. The bulky triazole product generally precipitates upon trituration with cold diethyl ether.

    Comparative Reaction Parameters

    To illustrate the kinetic impact of the gem-dimethyl and benzyl ether groups, Table 2 summarizes the necessary deviations from standard alkyne protocols.

    Table 2: Condition Adjustments for Bulky Alkyne vs. Standard Terminal Alkynes

    Reaction TypeStandard Alkyne (e.g., Phenylacetylene)Bulky Alkyne (CAS 50420-73-0)Mechanistic Rationale for Change
    Sonogashira Room Temp, PdCl₂(PPh₃)₂ (2 mol%)70 °C, Pd(PPh₃)₄ (5 mol%)Steric bulk slows transmetalation; requires higher energy and a more electron-rich Pd(0) source to prevent catalyst resting states.
    CuAAC Room Temp, No Ligand required40 °C, THPTA Ligand requiredBulky propargylic substituents hinder metallacycle formation; THPTA stabilizes Cu(I) and prevents oxidative degradation during the extended reaction time.
    Deprotection N/AH₂ (1 atm), Pd/C, MeOHThe benzyl ether provides orthogonal stability during cross-coupling and can be cleanly cleaved via hydrogenolysis to reveal the tertiary alcohol.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene" PubChem, 2025. Available at:[Link]

    • Engel, D. A., Dudley, G. B. "The Meyer–Schuster Rearrangement" Organic Reactions, 2020. Available at: [Link]

    • Bibi, R., et al. "Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction" Journal of the Chemical Society of Pakistan, 2021. Available at:[Link]

    • Chang, D.-J., et al. "Design, Synthesis, and Biological Evaluation of Novel Deguelin-Based Heat Shock Protein 90 (HSP90) Inhibitors Targeting Proliferation and Angiogenesis" Journal of Medicinal Chemistry, 2012. Available at:[Link]

    Method

    Application Note: Terminal Alkyne Functionalization of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene in Drug Discovery

    Introduction & Strategic Rationale ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS: 50420-73-0) is a highly versatile, sterically hindered building block featuring a benzyl-protected tertiary propargylic ether[1]. In mode...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS: 50420-73-0) is a highly versatile, sterically hindered building block featuring a benzyl-protected tertiary propargylic ether[1]. In modern drug discovery, terminal alkynes serve as indispensable bioorthogonal handles and cross-coupling partners for the construction of complex pharmacophores.

    Causality of the Protecting Group: Unprotected tertiary propargylic alcohols are notoriously sensitive. Under strongly acidic or transition-metal-catalyzed conditions, they are highly prone to Meyer-Schuster rearrangements or unwanted dehydration. By masking the tertiary alcohol as a benzyl (Bn) ether, we provide critical steric shielding and chemical stability during basic cross-coupling and cycloaddition conditions. The benzyl group remains orthogonal to most functionalization chemistries and can be cleanly cleaved via hydrogenolysis (Pd/C, H₂) or Lewis acids (e.g., BCl₃) at late stages of the synthetic sequence.

    Mechanistic Workflow

    The two most robust and widely utilized functionalizations for this terminal alkyne are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira Cross-Coupling .

    Workflow SM ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Terminal Alkyne CuAAC CuAAC (Click Chemistry) Cu(I) Catalyst SM->CuAAC + R-N3 Sonogashira Sonogashira Coupling Pd(0)/Cu(I) Co-catalysis SM->Sonogashira + R-X (X=I, Br, OTf) Triazole 1,4-Disubstituted 1,2,3-Triazole (Bioisostere/Linker) CuAAC->Triazole InternalAlkyne Aryl/Vinyl Internal Alkyne (Conjugated Scaffold) Sonogashira->InternalAlkyne

    Caption: Workflow for terminal alkyne functionalization of the benzyl-protected propargylic ether.

    Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The CuAAC "click" reaction generates 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[2]. The resulting triazole ring is a widely recognized bioisostere for amide bonds and Z-olefins, enhancing the metabolic stability of drug candidates[3].

    Causality of Experimental Choices
    • Catalyst Generation: We utilize CuSO₄·5H₂O reduced in situ by sodium ascorbate. Direct use of Cu(I) salts (like CuI) is suboptimal because Cu(I) is thermodynamically unstable and prone to oxidation to Cu(II), which promotes the unwanted Glaser homocoupling of the terminal alkyne[2]. Ascorbate ensures a continuous steady-state concentration of the active Cu(I) species[3].

    • Solvent System: A biphasic tert-butanol/water (1:1) mixture is employed. Water accelerates the reaction by stabilizing the highly polar Cu-metallacycle transition state and lowering the pKa of the terminal alkyne, facilitating deprotonation.

    CuAAC_Cycle Cu Active Cu(I) Catalyst Pi Cu(I)-Alkyne π-Complex Cu->Pi Alkyne Acetylide Cu(I)-Acetylide Complex Pi->Acetylide Base Metallocycle Cu(III)-Metallacycle Acetylide->Metallocycle Azide Triazole 1,4-Disubstituted Triazole Metallocycle->Triazole Cyclization Triazole->Cu Release

    Caption: Mechanistic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    Step-by-Step Methodology (Self-Validating System)
    • Preparation: In a 25 mL round-bottom flask, dissolve ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.0 mmol) and the target organic azide (1.05 mmol) in 5 mL of t-BuOH.

    • Aqueous Phase Addition: Add 5 mL of deionized water to the mixture.

    • Catalyst Assembly: Add sodium ascorbate (0.2 mmol, 20 mol%) as a freshly prepared 1 M aqueous solution. Follow immediately with CuSO₄·5H₂O (0.05 mmol, 5 mol%) as a 0.5 M aqueous solution.

    • Reaction & Visual Validation: Stir vigorously at room temperature (20–25 °C) for 4–12 hours. Self-Validation: The initial blue tint of Cu(II) will rapidly turn pale yellow or colorless upon reduction to the active Cu(I) species.

    • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly non-polar alkyne spot indicates completion.

    • Workup: Dilute with 10 mL water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel yields the pure 1,4-disubstituted triazole.

    Protocol 2: Sonogashira Cross-Coupling

    The Sonogashira reaction couples the terminal alkyne with aryl or vinyl halides to form internal alkynes, which act as critical rigid, conjugated linkers in medicinal chemistry[4].

    Causality of Experimental Choices
    • Co-Catalysis: Pd(PPh₃)₂Cl₂ serves as the primary cross-coupling catalyst to activate the aryl halide via oxidative addition, while CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate for transmetalation[4].

    • Base & Solvent: Diisopropylamine (DIPA) acts as both the base (to deprotonate the alkyne) and the solvent. Anhydrous THF is added to solubilize the bulky benzyl-protected starting material.

    • Strict Degassing: Complete exclusion of oxygen is mandatory. O₂ promotes the oxidative Glaser coupling of the alkyne in the presence of Cu(I)[4].

    Step-by-Step Methodology (Self-Validating System)
    • Setup: Flame-dry a Schlenk flask and backfill with Argon (repeat 3 times).

    • Reagent Loading: Charge the flask with the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

    • Solvent/Base Addition: Add anhydrous, rigorously degassed THF (5 mL) and anhydrous DIPA (3.0 mmol).

    • Alkyne Addition: Add ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.2 mmol) dropwise via a gas-tight syringe.

    • Reaction & Visual Validation: Stir at 50 °C for 6–8 hours. Self-Validation: A color change to dark brown/black and the copious precipitation of amine hydrohalide salts (white solid) provide immediate visual confirmation of successful deprotonation and catalytic turnover.

    • Monitoring: Track via GC-MS or TLC (Hexanes/EtOAc 9:1).

    • Workup: Filter the heterogeneous mixture through a pad of Celite to remove Pd/Cu salts and amine hydrohalides. Wash the pad thoroughly with EtOAc.

    • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the internal alkyne.

    Quantitative Data Summary

    The following table summarizes expected yields and reaction parameters based on the coupling partner utilized with ((2-Methylbut-3-YN-2-yloxy)methyl)benzene.

    Table 1: Reaction Parameters and Expected Outcomes for Functionalization

    Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
    CuAAC Benzyl AzideCuSO₄ (5%), NaAsc (20%)25488 - 95
    CuAAC Phenyl AzideCuSO₄ (5%), NaAsc (20%)25685 - 92
    Sonogashira IodobenzenePd(PPh₃)₂Cl₂ (5%), CuI (10%)50680 - 87
    Sonogashira 4-BromoanisolePd(PPh₃)₄ (5%), CuI (10%)701270 - 78

    References

    • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

    • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols Source: ACS Publications URL:[Link]

    • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI URL:[Link]

    • {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID 13587904 Source: PubChem URL:[Link]

    Sources

    Application

    Application Note: Chemoselective Deprotection of Benzyl Ethers in ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Derivatives

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & The Chemoselectivity Conundrum The molecule {[(2-Methy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

    Executive Summary & The Chemoselectivity Conundrum

    The molecule {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene (CAS 50420-73-0)[1] represents a classic chemoselectivity challenge in organic synthesis. Deprotecting the benzyl ether to yield the free alcohol (2-methylbut-3-yn-2-ol) requires navigating two highly sensitive structural features:

    • The Terminal Alkyne: Standard benzyl ether hydrogenolysis using Palladium on Carbon (Pd/C) and H2​ will rapidly over-reduce the alkyne to an alkene or alkane.

    • The Tertiary Propargylic Core: The use of standard Brønsted acids or harsh Lewis acids (e.g., unbuffered TiCl4​ or BBr3​ ) will protonate/complex the ether oxygen, promoting the formation of a tertiary propargylic carbocation. This intermediate is highly susceptible to E1 elimination, yielding unwanted enyne byproducts, or undergoing Meyer-Schuster rearrangements.

    StructuralAnalysis Molecule ((2-Methylbut-3-yn-2-yloxy)methyl)benzene Risk1 Terminal Alkyne Risk: Over-reduction (Pd/C) Molecule->Risk1 Sensitive Node Risk2 Tertiary Propargylic Ether Risk: E1 Elimination (Acids) Molecule->Risk2 Sensitive Node Goal Benzyl Ether (O-CH2Ph) Target: Chemoselective Cleavage Molecule->Goal Target Node

    Structural analysis of the target molecule highlighting reactive nodes and chemoselectivity risks.

    Methodological Workflows & Causality

    Strategy A: Dissolving Metal Reduction (The Gold Standard)

    The most robust method for this specific substrate is dissolving metal reduction (Na or Li in liquid ammonia). The causality behind its success lies in Single Electron Transfer (SET) and in situ protection. The highly basic environment rapidly deprotonates the terminal alkyne ( pKa​≈25 ) to form a sodium acetylide[2]. This anionic charge strongly repels further electron addition, effectively rendering the triple bond inert to reduction. Concurrently, the benzyl ether undergoes SET to form a radical anion, which fragments into the stable tertiary alkoxide and a benzyl radical (subsequently reduced to toluene).

    Strategy B: Visible-Light Photoredox Cleavage (The Mild Alternative)

    If cryogenic ammonia is incompatible with your facility, visible-light-mediated oxidative debenzylation is the modern alternative. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant under 525 nm irradiation, the benzyl ether is oxidized to an oxocarbenium ion and hydrolyzed to benzaldehyde[3]. This method operates at room temperature and neutral pH, completely sparing both the alkyne and the tertiary propargylic core.

    Strategy C: Scavenger-Assisted Lewis Acid Cleavage

    While Lewis acids are generally avoided for tertiary propargylic ethers, BCl3​ can be used at strict cryogenic temperatures (-78 °C) if paired with a non-nucleophilic cation scavenger like pentamethylbenzene[4]. The scavenger traps the highly reactive benzyl cation before it can trigger the elimination of the sensitive tertiary alcohol.

    Workflow Start Target: Deprotect Benzyl Ether ((2-Methylbut-3-yn-2-yloxy)methyl)benzene Q1 Is the facility equipped for cryogenic liquid ammonia? Start->Q1 M1 Dissolving Metal Reduction (Na/NH3, -78°C) Optimal for terminal alkynes Q1->M1 Yes Q2 Is a mild, metal-free approach required? Q1->Q2 No M2 Photoredox Oxidative Cleavage (DDQ, Visible Light) High functional group tolerance Q2->M2 Yes M3 Mild Lewis Acid Cleavage (BCl3 + Pentamethylbenzene) Requires strict temp control Q2->M3 No

    Decision workflow for selecting the optimal benzyl ether deprotection methodology.

    Quantitative Comparison of Methodologies

    MethodologyReagents & ConditionsAlkyne ToleranceTertiary Alcohol ToleranceScalabilityPrimary Byproduct
    Dissolving Metal Na(s), NH3​ (l), THF, -78 °CExcellent (Acetylide formation)Excellent (Basic conditions)High (Process scale)Toluene
    Photoredox DDQ, CH2​Cl2​/H2​O , 525 nm hvExcellent (No reductants)Excellent (Neutral pH)Moderate (Flow preferred)Benzaldehyde
    Lewis Acid BCl3​ , Pentamethylbenzene, -78 °CGoodModerate (Strict temp needed)Low to ModerateBenzyl-pentamethylbenzene

    Validated Experimental Protocols

    Protocol A: Dissolving Metal Reduction (Na/NH₃)

    This protocol is self-validating via distinct colorimetric changes indicating the presence and consumption of solvated electrons.

    Mechanism Substrate Substrate Terminal Alkyne + Benzyl Ether Acetylide Sodium Acetylide Intermediate (Inert to Reduction) Substrate->Acetylide Na/NH3 (Deprotonation) Radical Radical Anion Cleavage (SET to Benzyl Ether) Acetylide->Radical e- (Solvated) (C-O Bond Cleavage) Product Deprotected Product Tertiary Propargylic Alcohol Radical->Product Aqueous Quench (Reprotonation)

    Mechanistic pathway of dissolving metal reduction showcasing alkyne protection via acetylide.

    Scale: 10.0 mmol

    • Apparatus Setup: Equip a flame-dried 250 mL 3-neck round-bottom flask with a dry ice/acetone condenser, an ammonia gas inlet, and a glass-coated magnetic stir bar. Purge the system with dry Argon.

    • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask.

    • Generation of Solvated Electrons: Add freshly cut sodium metal (~35 mmol, 3.5 eq) in small chunks.

      • Validation Checkpoint: The solution will immediately turn a deep, opaque bronze/blue color, confirming the successful generation of solvated electrons.

    • Substrate Addition: Dissolve 10.0 mmol of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene in 15 mL of anhydrous THF. Add this solution dropwise over 20 minutes to maintain the internal temperature.

    • Reaction Monitoring: Stir at -78 °C for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV-active) will disappear, replaced by the product (UV-inactive, stains strongly with KMnO4​ ).

    • Quench (Critical Step): Carefully add solid NH4​Cl portion-wise to the reaction mixture.

      • Validation Checkpoint: The reaction is fully quenched when the deep blue color completely dissipates, leaving a white/colorless suspension. This confirms the consumption of all unreacted sodium and the reprotonation of the acetylide.

    • Workup & Isolation: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of Argon. Partition the remaining residue between diethyl ether (50 mL) and water (30 mL). Extract the aqueous layer twice with ether. Dry the combined organics over MgSO4​ and filter.

    • Expertise Tip for Concentration: The product, 2-methylbut-3-yn-2-ol, is highly volatile (b.p. ~104 °C). Concentrate the solvent using a rotary evaporator with the water bath set strictly below 20 °C and pressure >150 mbar to prevent catastrophic product loss.

    Protocol B: Visible-Light Photoredox Debenzylation (DDQ/hv)

    Ideal for laboratories lacking cryogenic or liquid ammonia capabilities.

    Scale: 1.0 mmol

    • Apparatus Setup: Use a 10 mL transparent borosilicate glass vial equipped with a magnetic stir bar.

    • Reaction Mixture: Add ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.0 mmol) and DDQ (1.5 mmol, 1.5 eq). Dissolve the mixture in 5 mL of a CH2​Cl2​/H2​O (10:1 v/v) solvent system. The trace water is required to hydrolyze the intermediate oxocarbenium ion[3].

    • Irradiation: Seal the vial and place it in a photoreactor equipped with 525 nm (green) LEDs. Stir vigorously at room temperature (20-25 °C).

    • Monitoring: Stir for 2 to 4 hours.

      • Validation Checkpoint: The reaction progress can be tracked visually as the intense color of DDQ shifts upon conversion to the reduced DDH byproduct, and confirmed via TLC showing the emergence of benzaldehyde.

    • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Extract the mixture with CH2​Cl2​ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (observing the volatility precautions mentioned in Protocol A).

    • Purification: Purify via flash column chromatography (pentane/diethyl ether gradient) to separate the volatile target alcohol from benzaldehyde and residual DDH.

    References

    • PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. URL:[Link]

    • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Orgosolver. URL:[Link]

    • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters (ACS Publications). URL:[Link]

    • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. URL:[Link]

    Sources

    Method

    Application Note: Regioselective Synthesis of 1,5-Disubstituted Triazoles via RuAAC using ((2-Methylbut-3-yn-2-yloxy)methyl)benzene

    Executive Summary The synthesis of highly specific, conformationally restricted pharmacophores is a cornerstone of modern drug development. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is universally known f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of highly specific, conformationally restricted pharmacophores is a cornerstone of modern drug development. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is universally known for generating 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted isomers.

    This application note details the optimized protocol for utilizing ((2-Methylbut-3-yn-2-yloxy)methyl)benzene —a sterically hindered, benzyl-protected propargyl alcohol derivative—in RuAAC workflows. By detailing the causality behind catalyst selection, solvent effects, and thermodynamic requirements, this guide provides drug development professionals with a self-validating system for integrating sterically demanding alkynes into complex molecular scaffolds.

    Mechanistic Rationale & Substrate Design

    The substrate, ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (PubChem CID: 13587904) [1], features a terminal alkyne adjacent to a gem-dimethyl group and a benzyl ether. In medicinal chemistry, this motif is highly valued: the gem-dimethyl group prevents metabolic oxidation at the propargylic position, while the benzyl ether provides robust protection during multi-step syntheses.

    However, this steric bulk presents a kinetic challenge. In RuAAC, the active ruthenium catalyst must coordinate both the azide and the alkyne before undergoing oxidative coupling. The steric clash induced by the gem-dimethyl group necessitates specific catalyst choices to lower the activation energy of the rate-determining step [2].

    Catalytic Pathway & Kinetics

    The RuAAC reaction proceeds via a distinct mechanism compared to CuAAC. The regioselectivity is entirely dictated by the oxidative coupling step, where the more electronegative carbon of the alkyne bonds with the terminal electrophilic nitrogen of the azide.

    RuAAC_Mechanism Cat Cp*RuCl(L)2 Active Catalyst Coord Ligand Displacement & Substrate Coordination Cat->Coord + Azide & Alkyne - 2L OxCoup Oxidative Coupling (Rate-Determining) Coord->OxCoup Ruthenacycle Six-Membered Ruthenacycle OxCoup->Ruthenacycle RedElim Reductive Elimination Ruthenacycle->RedElim RedElim->Cat + 2L Product 1,5-Disubstituted 1,2,3-Triazole RedElim->Product Product Release

    Catalytic cycle of RuAAC highlighting the rate-determining oxidative coupling step.

    Experimental Design & Causality

    To successfully couple ((2-Methylbut-3-yn-2-yloxy)methyl)benzene, experimental parameters must be tightly controlled:

    • Catalyst Selection: CpRuCl(COD) (where COD = 1,5-cyclooctadiene) is strictly preferred over CpRuCl(PPh3)2. Causality: The bidentate COD ligand is more labile than the strongly coordinating triphenylphosphine ligands. For a sterically hindered alkyne, facile ligand dissociation is mandatory to allow the bulky substrate to enter the inner coordination sphere of the Ru(II) center.

    • Solvent Choice: 1,4-Dioxane is utilized instead of standard protic solvents or dichloromethane. Causality: Dioxane effectively solubilizes the non-polar benzyl ether while providing a high boiling point (101 °C), allowing the reaction to be heated to 60–80 °C—the thermal energy required to overcome the steric barrier of the oxidative coupling step.

    • Atmospheric Control: The reaction must be degassed. Causality: Ru(II) species are susceptible to oxidation to inactive Ru(III) or Ru(IV) species at elevated temperatures in the presence of dissolved oxygen.

    Quantitative Data Summary

    Table 1: Optimization of Reaction Parameters for Sterically Hindered Propargyl Ethers

    CatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5 : 1,4)
    CpRuCl(PPh3)21,4-Dioxane601662>99:1
    CpRuCl(COD) 1,4-Dioxane 60 8 89 >99:1
    Ru(OAc)2(PPh3)2Benzene8024<10N/A
    CuSO4 / NaAsct-BuOH/H2ORT12940:100 (1,4-only)

    Step-by-Step Methodology

    Workflow Prep Substrate Preparation Degas Solvent Degassing Prep->Degas React RuAAC Reaction (60°C, 8h) Degas->React Monitor LC-MS Monitoring React->Monitor Purify Silica Gel Purification Monitor->Purify

    Standard workflow for RuAAC using sterically hindered propargyl ethers.

    Protocol: Synthesis of 1-Benzyl-5-(2-(benzyloxy)-2-methylbut-3-yn-2-yl)-1H-1,2,3-triazole

    (Note: Benzyl azide is used here as the model azide partner).

    Step 1: Reagent Preparation

    • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.0 mmol, 174.2 mg) and benzyl azide (1.05 mmol, 140.0 mg).

    • Add 5.0 mL of anhydrous 1,4-dioxane to the flask.

    Step 2: Degassing (Critical Step) 3. Seal the Schlenk tube with a rubber septum. 4. Sparge the solution with dry Argon or Nitrogen gas for a minimum of 15 minutes using a submerged needle, with a vent needle in the septum. (Causality: Removes dissolved O2 to prevent catalyst deactivation).

    Step 3: Catalyst Addition & Reaction 5. Quickly remove the septum under a positive flow of inert gas and add Cp*RuCl(COD) (0.02 mmol, 7.6 mg, 2 mol%). 6. Reseal the tube, place it in a pre-heated oil bath at 60 °C, and stir vigorously for 8 hours.

    Step 4: Workup & Purification 7. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the 1,4-dioxane. 8. Dissolve the crude residue in minimal dichloromethane (DCM) and load directly onto a silica gel column. 9. Elute with a gradient of Hexanes:Ethyl Acetate (starting at 9:1, ramping to 7:3) to isolate the pure 1,5-disubstituted triazole.

    Self-Validation & Troubleshooting

    To ensure the integrity of the protocol, utilize the following self-validating analytical checkpoints:

    • Reaction Monitoring (LC-MS): The starting alkyne has an exact mass of 174.10 Da. Benzyl azide is 133.06 Da. The successful formation of the triazole will yield an [M+H]+ peak at m/z 308.2 .

    • Regiochemical Validation (1H NMR): The defining characteristic of a successful RuAAC reaction is the chemical shift of the triazole proton.

      • Success: For 1,5-disubstituted triazoles, the C4-proton typically resonates between 7.50 – 7.70 ppm .

      • Failure/Contamination: If CuAAC conditions were accidentally replicated or a mixed catalyst was used, the 1,4-disubstituted C5-proton would appear further downfield, typically >8.00 ppm .

    • Conversion Check: The disappearance of the terminal alkyne proton (a sharp singlet around 2.40 – 2.60 ppm) confirms total consumption of the starting material.

    Troubleshooting: If the reaction stalls at <50% conversion, the most likely culprit is catalyst poisoning via oxygen ingress. Ensure the 1,4-dioxane is strictly anhydrous and thoroughly sparged. If steric hindrance proves too extreme for a specific azide partner, increasing the catalyst loading to 5 mol% and the temperature to 80 °C is the recommended secondary optimization.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene." PubChem, 2025.[Link]

    • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008, 130(28), 8923–8930.[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Benzylation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

    Welcome to the Technical Support Center. Synthesizing ((2-Methylbut-3-yn-2-yloxy)methyl)benzene via the O-benzylation of 2-methylbut-3-yn-2-ol is a notoriously difficult transformation.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing ((2-Methylbut-3-yn-2-yloxy)methyl)benzene via the O-benzylation of 2-methylbut-3-yn-2-ol is a notoriously difficult transformation. Because the substrate is a tertiary propargylic alcohol, it suffers from severe steric hindrance at the oxygen center and possesses a highly reactive, acidic terminal alkyne proton.

    This guide is designed for researchers and drug development professionals. It outlines the mechanistic causality behind common experimental failures and provides field-proven, self-validating methodologies to achieve high-yielding benzylation.

    Part 1: Troubleshooting Guide & Mechanistic FAQs

    Q1: Why is my standard Williamson ether synthesis (NaH, Benzyl Bromide, THF) yielding <20% of the target compound, with large amounts of benzyl alcohol recovered? Cause: The tertiary alkoxide generated by NaH is highly sterically hindered. Instead of acting as a nucleophile in an SN2 reaction with benzyl bromide, it acts as a strong, bulky base. This promotes an E2 elimination on the benzyl bromide, generating benzyl alcohol and highly reactive enyne byproducts. Solution: Abandon strongly basic SN2 pathways. Switch to an SN1-like mechanism using Benzyl 2,2,2-trichloroacetimidate with a catalytic Lewis or Brønsted acid. This activates the benzyl group for attack by the neutral tertiary alcohol, bypassing the steric clash[1].

    Q2: I am observing a mixture of O-benzylated and C-benzylated products. How do I prevent C-alkylation? Cause: The terminal alkyne proton of 2-methylbut-3-yn-2-ol has a pKa of ~25. If an excess of strong base (like NaH or KH) is used, or if the O-alkylation is kinetically slow, the base will deprotonate the alkyne to form an acetylide anion. This acetylide is unhindered and rapidly attacks benzyl bromide, leading to C-benzylation. Solution: Completely circumvent basic conditions by utilizing the neutral Dudley reagent (2-benzyloxy-1-methylpyridinium triflate), which transfers the benzyl group under mild thermal conditions without deprotonating the alkyne[2].

    Q3: Can I use silver (I) oxide (Ag₂O) to promote the benzylation? Cause: While Ag₂O is a common mild base for alkylating sensitive alcohols, silver salts readily form silver acetylides with terminal alkynes. This will sequester your starting material and potentially lead to unwanted Glaser coupling or explosive byproducts. Solution: Avoid silver or copper salts unless specifically utilizing them for a protected alkyne. Stick to metal-free acid-catalyzed or thermal transfer methods[3].

    Part 2: Quantitative Data & Strategy Comparison

    The following table summarizes the quantitative performance of various benzylation strategies when applied to tertiary propargylic alcohols.

    Benzylation StrategyReagents & ConditionsTypical YieldPrimary ByproductsMechanistic Causality / Notes
    Standard Williamson NaH, BnBr, THF, 0 °C to RT< 20%Benzyl alcohol, C-alkylated diyneSteric hindrance promotes E2 elimination over SN2. Excess base deprotonates the alkyne.
    Acid-Catalyzed SN1 Benzyl trichloroacetimidate, TfOH, CH₂Cl₂/Cyclohexane75 - 85%TrichloroacetamideSN1-like pathway bypasses steric clash. Acidic conditions prevent alkyne deprotonation.
    Neutral Thermal Dudley Reagent, MgO, Toluene, 85 °C70 - 80%1-methyl-2-pyridoneMild heating drives benzyl transfer without acid/base. Ideal for highly sensitive substrates.

    Part 3: Reaction Pathway Visualization

    Benzylation Substrate 2-Methylbut-3-yn-2-ol (Tertiary Propargylic Alcohol) BaseCond Standard Williamson (NaH / BnBr) Substrate->BaseCond AcidCond Acid-Catalyzed SN1 (BnO(C=NH)CCl3 / TfOH) Substrate->AcidCond NeutralCond Thermal Transfer (Dudley Reagent / MgO) Substrate->NeutralCond Alkoxide Tertiary Alkoxide (Sterically Hindered) BaseCond->Alkoxide O-H Deprotonation Acetylide Acetylide Anion (Competing Deprotonation) BaseCond->Acetylide C-H Deprotonation Target Target: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene AcidCond->Target High Yield NeutralCond->Target High Yield Alkoxide->Target SN2 (Slow) Byproduct2 E2 Elimination (Benzyl Alcohol + Enynes) Alkoxide->Byproduct2 E2 (Fast) Byproduct1 C-Alkylation Byproduct Acetylide->Byproduct1 SN2 on BnBr

    Reaction pathways for the benzylation of 2-methylbut-3-yn-2-ol highlighting basic vs. acidic conditions.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Acid-Catalyzed Benzylation (Trichloroacetimidate Method)

    This is the recommended protocol. It bypasses the basic conditions that lead to elimination and C-alkylation[1].

    • Preparation: Dissolve 2-methylbut-3-yn-2-ol (1.0 eq) and Benzyl 2,2,2-trichloroacetimidate (1.5 eq) in an anhydrous cyclohexane/dichloromethane (2:1 ratio) solvent system under an argon atmosphere.

      • Causality: The non-polar solvent mixture minimizes the solubility of the trichloroacetamide byproduct, driving the reaction forward and simplifying purification.

    • Acid Activation: Cool the mixture to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.05 eq) dropwise.

      • Causality: TfOH protonates the imidate nitrogen, turning it into an excellent leaving group and generating a highly reactive benzyl cation equivalent.

    • Self-Validation & Monitoring: Stir for 2-4 hours at room temperature.

      • Validation Check: A white precipitate (trichloroacetamide) will begin to form, visually confirming the benzyl transfer. Monitor via TLC (Hexanes/EtOAc 9:1); the product will stain strongly with KMnO₄ due to the terminal alkyne.

    • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

      • Causality: Neutralizing the TfOH immediately prevents acid-catalyzed hydration of the terminal alkyne.

    • Isolation: Filter the mixture through a Celite pad to remove the precipitated trichloroacetamide. Extract the filtrate with dichloromethane, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

    Protocol B: Neutral Thermal Benzylation (Dudley Reagent)

    Use this alternative if your specific derivative is highly sensitive to even catalytic amounts of acid[2].

    • Preparation: Combine 2-methylbut-3-yn-2-ol (1.0 eq), 2-benzyloxy-1-methylpyridinium triflate (Dudley Reagent, 1.2 eq), and magnesium oxide (MgO, 2.0 eq) in anhydrous toluene.

      • Causality: MgO acts as an insoluble, mild acid scavenger to protect the alkyne from any trace triflic acid generated during the reaction.

    • Thermal Transfer: Heat the suspension to 85 °C for 12-24 hours.

      • Causality: Thermal activation is required to break the C-O bond of the pyridinium salt, releasing the benzyl cation to the tertiary alcohol.

    • Self-Validation & Workup: Cool to room temperature.

      • Validation Check: The reaction mixture will change from a thick suspension to a finer dispersion. Add water and extract with ethyl acetate. The water-soluble 1-methyl-2-pyridone byproduct partitions entirely into the aqueous layer, self-purifying the organic phase.

    • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

    References

    • A photolabile protection strategy for terminal alkynes. Chalmers University of Technology (2013). Available at: [Link]

    • Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Poon, K. W. C. et al., The Journal of Organic Chemistry (2006). Available at: [Link]

    • Synthesis Enabled Investigations into the Acidity and Stability of Atmospherically-relevant Isoprene-derived Organosulfates. National Science Foundation (Citing Eckenberg, P. et al., Tetrahedron 1993). Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Low Conversion in ((2-Methylbut-3-YN-2-yloxy)methyl)benzene CuAAC Reactions

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics or low conversion rates when utilizing ((2-Methylbut-3-YN-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled kinetics or low conversion rates when utilizing ((2-Methylbut-3-YN-2-yloxy)methyl)benzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

    Diagnostic Overview: The Steric Bottleneck

    ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (PubChem CID: 13587904) is a terminal alkyne characterized by a bulky benzyl ether attached to a tertiary carbon (a gem-dimethyl group)[1]. While CuAAC is generally robust, severe steric hindrance at the propargylic position drastically increases the activation energy required for the azide to coordinate with the di-nuclear copper acetylide intermediate[2].

    Because the reaction kinetics are inherently slowed by this steric bulk, the active Cu(I) catalyst spends more time in vulnerable intermediate states. Over prolonged reaction times, trace oxygen in the solvent oxidizes Cu(I) to catalytically inactive Cu(II), stalling the reaction at low conversion rates[3].

    CuAAC_Mechanism Cu_I Active Cu(I) Catalyst (Stabilized by Ligand) Alkyne_Coord Alkyne π-Complexation (Reversible) Cu_I->Alkyne_Coord + Alkyne Cu_Acetylide Di-nuclear Copper Acetylide BOTTLENECK: Steric Hindrance Alkyne_Coord->Cu_Acetylide Deprotonation Azide_Coord Azide Coordination & Metallacycle Formation Cu_Acetylide->Azide_Coord + Azide (Slowed by Bulk) Oxidation Catalyst Deactivation (Cu(II) Oxidation) Cu_Acetylide->Oxidation Prolonged Reaction Time Product 1,4-Disubstituted 1,2,3-Triazole Azide_Coord->Product Reductive Elimination Product->Cu_I Catalyst Release

    CuAAC catalytic cycle highlighting the steric bottleneck at the copper acetylide intermediate.

    Troubleshooting FAQs

    Q1: Why does my reaction plateau at 20-30% conversion despite leaving it overnight? Causality & Solution: The gem-dimethyl group of your substrate significantly raises the activation barrier for the metallacycle formation[2]. Because the forward reaction is drastically slowed, the catalyst is exposed to trace dissolved oxygen for extended periods. This oxidizes the active Cu(I) to inactive Cu(II), permanently stalling the reaction[3]. Self-Validating Action: Degas all solvents by sparging with argon for 15 minutes prior to the reaction. Implement a continuous or portion-wise addition of the reducing agent (sodium ascorbate) to constantly regenerate Cu(I) from any formed Cu(II). If the reaction mixture turns blue or green, your Cu(I) has oxidized, indicating that your ascorbate is depleted.

    Q2: I am currently using TBTA as my ligand. Is there a better alternative for sterically hindered alkynes? Causality & Solution: Yes. TBTA is a standard ligand but provides relatively low reaction acceleration for highly hindered substrates. Advanced water-soluble ligands like THPTA and especially BTTAA offer superior stabilization of the Cu(I) oxidation state and dramatically accelerate the reaction rate[4]. BTTAA has been proven to yield >45% conversion in the first 30 minutes for challenging substrates where TBTA yields <15%[5]. Self-Validating Action: Switch your ligand to BTTAA. Pre-complex the CuSO₄ and BTTAA before adding them to the reaction mixture to ensure no free copper disproportionates before entering the catalytic cycle[3].

    Q3: How should I adjust the reagent stoichiometry to force the reaction to completion? Causality & Solution: In standard click reactions, a 1:1 ratio is sufficient. However, for bulky alkynes, increasing the collision frequency is necessary to overcome the high activation energy[3]. Self-Validating Action: Use a 1.5 to 2.0 molar excess of the less valuable reagent (typically the azide, unless it is a precious payload). Increase the overall concentration of the reactants (e.g., from 10 mM to 100 mM) if solubility permits.

    Quantitative Data: Ligand Efficacy Comparison

    To guide your optimization, the following table summarizes the expected performance of various ligands when applied to sterically hindered CuAAC reactions based on comparative kinetic studies[4][5].

    LigandRelative Reaction RateCu(I) StabilizationRecommended Ligand:Cu Ratio30-Min Conversion (Hindered Model)
    None Baseline (Very Slow)PoorN/A< 5%
    TBTA LowModerate1:1 to 2:1< 15%
    THPTA HighGood5:1~ 25-30%
    BTTAA Very HighExcellent2:1 to 5:1> 45%

    Optimized Experimental Protocol for Hindered Alkynes

    This self-validating protocol is designed to maximize conversion for ((2-Methylbut-3-YN-2-yloxy)methyl)benzene by ensuring catalyst longevity and maintaining a high kinetic driving force.

    Step-by-Step Methodology:
    • Reagent Preparation: Prepare a 100 mM stock of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene and a 150 mM stock of the target azide in a thoroughly degassed co-solvent system (e.g., 1:1 t-BuOH/H₂O or DMF/H₂O, depending on azide solubility).

    • Catalyst Pre-complexation: In a separate vial, mix CuSO₄·5H₂O (final reaction concentration 5 mol%) with BTTAA ligand (final concentration 10-25 mol%, maintaining a 2:1 to 5:1 Ligand:Cu ratio)[3]. Incubate at room temperature for 10 minutes. Causality: Pre-complexation ensures the copper is fully enveloped by the ligand, preventing premature disproportionation.

    • Reaction Assembly: Combine the alkyne and azide solutions under an argon atmosphere. Add the pre-complexed Cu/BTTAA solution.

    • Initiation: Prepare a fresh 1 M stock of sodium ascorbate in degassed water. Add 20 mol% to the reaction mixture to initiate catalysis.

    • Monitoring & Sustaining: Monitor the reaction via LC-MS or TLC. If conversion stalls after 2-4 hours, observe the color of the solution. If a blue/green tint is visible, add an additional 10 mol% of fresh sodium ascorbate to rescue the oxidized catalyst.

    • Quenching: Once >95% conversion is achieved, quench the reaction by adding a copper chelator (e.g., EDTA) or by passing the mixture through a short pad of CupriSorb/silica.

    Experimental_Workflow Prep 1. Substrate Prep (Degassed Solvents) Complex 2. Cu/BTTAA Pre-complexation Prep->Complex Mix 3. Combine Reagents Under Argon Complex->Mix Initiate 4. Add Fresh Sodium Ascorbate Mix->Initiate Monitor 5. Monitor & Sustain (Add Ascorbate if stalled) Initiate->Monitor Monitor->Monitor Cu(II) detected? Quench 6. Quench & Purify Monitor->Quench >95% Conversion

    Optimized self-validating workflow for sterically hindered CuAAC reactions.

    References[3] Title: troubleshooting low yield in copper-catalyzed click reactions - Benchchem

    Sources

    Troubleshooting

    Technical Support Center: Preventing Glaser Homocoupling in ((2-Methylbut-3-yn-2-yloxy)methyl)benzene Workflows

    Diagnostic Overview 1 (CAS 50420-73-0) is a highly versatile terminal alkyne utilized in advanced cross-coupling and click chemistry applications. However, researchers frequently encounter yield-limiting Glaser homocoupl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Diagnostic Overview

    1 (CAS 50420-73-0) is a highly versatile terminal alkyne utilized in advanced cross-coupling and click chemistry applications. However, researchers frequently encounter yield-limiting Glaser homocoupling —an oxidative side reaction that dimerizes the alkyne into a symmetrical 1,3-diyne. Because this molecule features an electron-rich propargylic ether linkage, it is particularly susceptible to rapid oxidation in the presence of copper catalysts.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this unwanted byproduct and maximize your cross-coupling yields.

    Mechanistic Workflow: Cross-Coupling vs. Homocoupling

    GlaserPrevention A ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (Terminal Alkyne) B Cu(I) Acetylide Intermediate A->B Cu(I), Base G Cu-Free Pathway (Direct Pd Activation) A->G Pd Catalyst, No Cu C Pd Transmetalation (Cross-Coupling Pathway) B->C Pd Catalyst D Oxidation to Cu(II) (O2 Exposure) B->D Trace O2 E Desired Product (High Yield) C->E F 1,3-Diyne Byproduct (Glaser Homocoupling) D->F Reductive Elimination G->E

    Mechanistic divergence: Copper-free pathways bypass Cu(II)-mediated Glaser homocoupling.

    Frequently Asked Questions (FAQs)

    Q1: Mechanistically, why is my alkyne dimerizing instead of cross-coupling? A: Glaser coupling is an oxidative dimerization driven by the presence of copper and trace oxygen. In standard Sonogashira or CuAAC reactions, the terminal alkyne reacts with Cu(I) to form a copper acetylide. If the system is not rigorously degassed, this intermediate is2. Two Cu(II) species then undergo reductive elimination, forming the unwanted 1,3-diyne and regenerating Cu(I).

    Q2: Can I just remove copper entirely to stop the dimerization? A: Yes. The most robust solution for Sonogashira cross-coupling is transitioning to a 3. By utilizing a palladium-only catalytic cycle (e.g., PdCl₂ with pyrrolidine or Pd₂(dba)₃ with bulky phosphine ligands), you completely bypass the formation of the copper acetylide. The alkyne undergoes direct transmetalation to the Pd(II) complex, which can 4.

    Q3: My protocol (e.g., Click Chemistry/CuAAC) strictly requires copper. How do I protect the alkyne? A: If Cu(I) is structurally required for your catalytic cycle, you must chemically block its oxidation to Cu(II). This is achieved by adding a stoichiometric excess of a reducing agent, such as sodium ascorbate or tin(II) 2-ethylhexanoate. These additives act as sacrificial electron donors, 5 before the bimolecular dimerization can occur.

    Quantitative Impact of Prevention Strategies

    Table 1: Efficacy of Homocoupling Prevention Strategies for Terminal Alkynes

    Reaction ConditionCatalyst SystemAdditive / AtmosphereExpected Homocoupling (%)Expected Cross-Coupling (%)
    Standard SonogashiraPd(PPh₃)₄ / CuIAir / No degassing15 - 30%60 - 75%
    Degassed SonogashiraPd(PPh₃)₄ / CuIArgon (Freeze-Pump-Thaw)2 - 5%85 - 90%
    Copper-Free SonogashiraPdCl₂ / PyrrolidineAerobic or Argon< 1%> 90%
    CuAAC (Click) + ReductantCuSO₄ / AscorbateExcess Na-Ascorbate (Argon)< 1%> 95%

    Troubleshooting Protocols

    Protocol A: Copper-Free Sonogashira Cross-Coupling

    Causality: Eliminating the Cu(I) co-catalyst removes the vector for oxidative dimerization. Specific amines (like pyrrolidine) compensate for the lack of copper by acting as both a base and a ligand, accelerating the direct deprotonation and transmetalation of the alkyne to Palladium.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine your aryl halide (1.0 eq) and PdCl₂(PPh₃)₂ (5 mol%).

    • Solvent & Base: Add anhydrous, rigorously degassed DMF (0.2 M), followed by pyrrolidine (3.0 eq).

    • Alkyne Addition: Add ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.2 eq) dropwise via a syringe. Note: Slow addition maintains a low steady-state concentration of the alkyne, further statistically disfavoring any residual homocoupling.

    • Reaction: Stir at 50 °C for 12 hours.

    • Self-Validation Check: Spot the crude reaction mixture on a TLC plate (Hexanes/EtOAc 9:1). The 1,3-diyne homocoupler is highly non-polar and strongly UV-active (typically Rf > 0.8). The absence of a dark UV spot at this Rf confirms the successful suppression of Glaser coupling.

    Protocol B: Cu-Catalyzed Reaction with Reductant Safeguards (For CuAAC)

    Causality: When Cu(I) is mandatory, introducing an excess of sodium ascorbate ensures the reaction environment remains highly reducing. This prevents the accumulation of the Cu(II) species required for the reductive elimination step of Glaser coupling.

    Step-by-Step Methodology:

    • Reagent Loading: In a reaction vial, dissolve ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.0 eq) and your azide partner (1.0 eq) in a degassed mixture of t-BuOH/H₂O (1:1, 0.1 M).

    • Reductant Addition (Critical Step): Add sodium ascorbate (0.5 eq) to the mixture before adding the copper source. This ensures any oxidized copper is immediately reduced upon entry into the system.

    • Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq).

    • Self-Validation Check: Monitor the color of the solution. A successful, highly reducing environment will remain pale yellow or colorless. If the solution turns green or blue, Cu(II) is accumulating , indicating that oxygen has breached the system or the ascorbate is depleted. If this occurs, immediately sparge the vessel with argon and add an additional 0.2 eq of sodium ascorbate to rescue the reaction.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    References

    • {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID - PubChem. National Institutes of Health (NIH). [Link]

    • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. American Chemical Society (ACS).[Link]

    • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. American Chemical Society (ACS).[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Cross-Coupling

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when performing cross-coupling reactions with hi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when performing cross-coupling reactions with highly sterically hindered terminal alkynes.

    Mechanistic Causality: The Steric Challenge

    ((2-Methylbut-3-yn-2-yloxy)methyl)benzene features a bulky benzyl-protected gem-dimethyl group ( −C(CH3​)2​−OBn ) immediately adjacent to the reactive alkyne moiety. In a standard Pd/Cu co-catalyzed Sonogashira reaction, this intense steric bulk physically blocks the spatial approach of the palladium(II) complex during the critical transmetalation step[1].

    Because transmetalation is kinetically slowed, the intermediate copper-acetylide has a prolonged lifetime in the reaction mixture. This makes it highly susceptible to oxidative dimerization (Glaser-Hay homocoupling) if even trace amounts of oxygen are present, ultimately starving the reaction of the alkyne starting material and leading to poor cross-coupling yields.

    Troubleshooting FAQs

    Q1: My reaction yields mostly the alkyne dimer instead of the cross-coupled product. How do I prevent this? A: The dimerization is a direct consequence of the copper co-catalyst reacting with the sterically hindered alkyne and failing to transmetalate efficiently. Solution: Eliminate copper from your system entirely. Switch to a copper-free palladium catalytic system utilizing electron-rich, bulky ligands like P(p−tol)3​ or XPhos. This forces the reaction through a direct carbopalladation or deprotonation/palladation pathway, completely bypassing the problematic copper-acetylide intermediate.

    Q2: The reaction stalls at 30% conversion, and I recover mostly unreacted aryl halide and alkyne. What is going wrong? A: This indicates inefficient deprotonation of the alkyne-Pd intermediate or premature catalyst deactivation. Standard amine bases like triethylamine (TEA) are often too sterically hindered or insufficiently basic to deprotonate the bulky intermediate complex. Solution: Upgrade your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a strong, non-nucleophilic amidine base that efficiently drives the deprotonation step without coordinating to—and subsequently poisoning—the palladium center.

    Diagnostic Workflow

    Use the following logic tree to diagnose and resolve your cross-coupling issues in real-time.

    Troubleshooting A Issue: Low Yield / Stalled Reaction with Bulky Alkyne B Analyze Reaction Mixture (GC-MS / LC-MS) A->B C Identify Primary Byproduct B->C D Glaser Homocoupling (Alkyne Dimerization) C->D Dimer Detected E Unreacted Starting Materials C->E No Dimer F Action: Switch to Cu-Free System Pd(OAc)2 + P(p-tol)3 D->F G Action: Increase Base Strength Switch TEA to DBU E->G H Successful Cross-Coupling (>85% Yield) F->H G->H

    Diagnostic workflow for troubleshooting sterically hindered alkyne cross-coupling reactions.

    Quantitative Data: Condition Optimization

    The following table summarizes the causal relationship between reaction conditions and yields for bulky 2-methylbut-3-yn-2-ol derivatives, demonstrating the superiority of copper-free systems.

    Catalytic SystemBaseSolventTemp (°C)Primary OutcomeYield (%)
    Pd(PPh3​)4​ / CuI (5 mol%) Et3​N THF25Severe Glaser Homocoupling< 30%
    Pd(PPh3​)4​ / CuI (5 mol%) Et3​N DMF80Catalyst Deactivation45%
    Pd(OAc)2​ / P(p−tol)3​ (Cu-Free) DBU THF 80 Clean Cross-Coupling 85 - 95%
    Pd(OAc)2​ / XPhos (Cu-Free) TBAF THF 80 Clean Cross-Coupling > 90%
    Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

    This methodology is engineered as a self-validating system. Built-in visual and analytical checkpoints ensure the integrity of the reaction at each stage, preventing wasted time on doomed reactions.

    Materials Required:

    • Aryl bromide (1.0 equiv)

    • ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.2 equiv)

    • Pd(OAc)2​ (3 mol %)

    • P(p−tol)3​ (6 mol %)

    • DBU (3.0 equiv)

    • Anhydrous THF (0.2 M)

    Step-by-Step Methodology:

    Step 1: Catalyst Pre-Activation

    • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd(OAc)2​ and P(p−tol)3​ in anhydrous THF. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the in-situ reduction of Pd(II) to the active Pd(0)L2​ complex before the introduction of the sterically hindered alkyne.

    • Validation Checkpoint 1: The solution must transition from a reddish-brown suspension to a clear yellow/orange solution. Failure state: If the solution turns opaque black, palladium black has precipitated due to oxygen contamination or solvent impurity. Discard the mixture, verify your argon line, and restart.

    Step 2: Reagent Addition

    • Action: Add the aryl bromide to the active catalyst solution, followed immediately by DBU. Finally, add ((2-Methylbut-3-yn-2-yloxy)methyl)benzene dropwise via syringe.

    • Causality: Adding the alkyne last prevents it from interacting with any unreduced Pd(II) species, further minimizing off-target reactions.

    Step 3: Reaction Execution & Monitoring

    • Action: Heat the reaction mixture to 80 °C for 6 hours.

    • Validation Checkpoint 2: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc). Successful oxidative addition is validated by the complete disappearance of the aryl bromide peak. The efficacy of the copper-free system is validated by the absence of the dimer mass peak ( M=2×alkyne−2 ).

    Step 4: Workup and Isolation

    • Action: Cool the mixture to room temperature. Quench with saturated aqueous NH4​Cl to neutralize the DBU. Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

    References
    • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

    Sources

    Troubleshooting

    Best purification methods and solvent systems for crude ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with ((2-Methylbut-3-YN-2-yloxy)methyl)be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS 50420-73-0)[1].

    Synthesized typically via the base-catalyzed benzylation of 2-methylbut-3-yn-2-ol (using NaH and benzyl bromide/chloride), this target molecule presents a unique purification challenge. The crude mixture often contains highly reactive lachrymators, non-polar mineral oil, and polar phase-transfer catalysts. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity.

    Purification Workflow & Logical Routing

    The isolation of this propargyl benzyl ether relies on exploiting the drastic polarity differences between the tertiary alcohol starting material, the ionic byproducts, and the highly lipophilic target ether.

    Purification Crude Crude Reaction Mixture (Ether, BnBr, Alcohol, NaH/Oil) Workup Aqueous Workup (H2O / Brine / EtOAc) Crude->Workup Quench & Extract AqPhase Aqueous Phase (Salts, Unreacted Alcohol) Workup->AqPhase Discard OrgPhase Organic Phase (Target Ether, BnBr, Mineral Oil) Workup->OrgPhase Retain Column Silica Gel Chromatography (Hexane / EtOAc Gradient) OrgPhase->Column Load on Silica Frac1 Fraction 1: 100% Hexane (Mineral Oil, Trace BnBr) Column->Frac1 Elute Non-Polars Frac2 Fraction 2: 98:2 Hexane/EtOAc (Pure Target Ether) Column->Frac2 Elute Product

    Caption: Workflow for the isolation and purification of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene.

    Component Profiling & Solvent Systems

    To design a self-validating chromatography protocol, you must understand how each component interacts with the silica stationary phase. The target molecule lacks hydrogen-bond donors, making it elute rapidly in non-polar systems[2].

    Table 1: Chromatographic Profiling (Silica Gel, Hexane/EtOAc 95:5)

    ComponentChemical NatureRelative PolarityApprox. RfTLC Visualization
    Mineral Oil Aliphatic HydrocarbonVery Low0.95 - 1.00None (Weak Iodine)
    Benzyl Bromide Alkyl HalideLow0.85 - 0.90UV (254 nm)
    Target Ether Propargyl Benzyl EtherMedium-Low0.55 - 0.65UV (254 nm), KMnO₄
    2-Methylbut-3-yn-2-ol Tertiary AlcoholHigh0.10 - 0.20KMnO₄
    TBAI / Salts IonicVery High0.00 (Baseline)None

    Standard Operating Procedure (SOP): Step-by-Step Purification

    Phase 1: Reaction Quenching and Liquid-Liquid Extraction
    • Causality: The synthesis typically utilizes NaH in THF. Unreacted NaH must be neutralized safely. Because THF is partially miscible with water, it can act as a co-solvent and drag the highly polar unreacted 2-methylbut-3-yn-2-ol (and even some product) into the aqueous phase, ruining your yield.

    • Protocol:

      • Cool the reaction vessel to 0 °C.

      • Slowly add cold water dropwise until hydrogen gas evolution ceases.

      • Critical Step: Evaporate ~70% of the THF under reduced pressure before proceeding with the extraction.

      • Dilute the residue with a strictly non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate) and wash with water (3x) and brine (1x).

    • Self-Validation: The cessation of bubbling confirms complete quenching. A sharp, immediate phase separation without emulsion indicates sufficient removal of the THF co-solvent.

    Phase 2: Amine Scavenging (The "Lachrymator Fix")
    • Causality: Benzyl bromide is a potent lachrymator and co-elutes closely with the product. Adding a secondary amine converts unreacted benzyl bromide into a highly polar, water-soluble amine salt via nucleophilic substitution.

    • Protocol:

      • To the crude organic phase, add 1.5 equivalents of ethanolamine or diethylamine.

      • Stir at room temperature for 2 hours.

      • Wash the organic layer with 1M HCl (2x) to remove the newly formed amine salts.

    • Self-Validation: Spot the organic layer on a TLC plate. The disappearance of the strongly UV-active, high-Rf spot (benzyl bromide) confirms successful scavenging.

    Phase 3: Silica Gel Flash Chromatography
    • Causality: The target molecule is a highly lipophilic ether. A very weak solvent system (e.g., 100% petroleum ether or a gradient up to 98:2 Hexane/EtOAc) is required to separate it from mineral oil and trace impurities[2].

    • Protocol:

      • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to a crude oil.

      • Load the oil onto a silica gel column.

      • Flush with 2 Column Volumes (CV) of 100% Hexanes to elute the mineral oil.

      • Step the gradient to 98:2 Hexane/Ethyl Acetate to elute the target ether.

    • Self-Validation: Product fractions will show UV activity (due to the benzyl aromatic ring) and will stain bright yellow/white against a purple background with KMnO₄ (due to the oxidizable terminal alkyne).

    Troubleshooting FAQs

    Q: My isolated product has a strong, irritating odor, and my eyes burn when handling the flask. What went wrong? A: This is the classic signature of unreacted benzyl bromide contamination. Because benzyl bromide and the target ether have similar polarities, they often co-elute if the chromatography gradient is too steep. Fix: Do not attempt to re-column immediately. Re-dissolve the mixture in ether, apply the Amine Scavenging protocol described in Phase 2, and perform an acidic aqueous wash.

    Q: The ¹H-NMR spectrum of my "pure" product shows a massive, broad multiplet around 0.8 - 1.4 ppm. How do I remove this? A: This is mineral oil, introduced if you used a 60% NaH dispersion in mineral oil during the Williamson ether synthesis. Fix: To rescue the current batch, run a second column using strictly 100% hexanes to flush the mineral oil completely before stepping up to 98:2 Hexane/EtOAc. For future reactions, pre-wash the NaH dispersion with dry hexanes under argon before adding your reaction solvent.

    Q: I am losing product during the aqueous workup. Is ((2-Methylbut-3-YN-2-yloxy)methyl)benzene water-soluble? A: No, the target molecule is highly lipophilic and insoluble in water[1]. However, phase-transfer catalysts (like TBAI) and residual THF can create micro-emulsions that trap the product in the aqueous layer. Fix: Always evaporate the bulk of your reaction solvent prior to extraction, and use brine for the final wash to "salt out" the organic layer, forcing the ether into the organic phase.

    Q: My TLC shows a massive streak from the baseline up to Rf 0.2. What is this? A: This is unreacted 2-methylbut-3-yn-2-ol. The tertiary hydroxyl group interacts strongly with the silica gel, causing severe tailing. Fix: Ensure your aqueous washes are thorough. The starting alcohol is highly water-soluble and should be removed entirely during the liquid-liquid extraction phase, preventing it from ever reaching your chromatography column.

    References

    • Source: amazonaws.
    • ((2-METHYLBUT-3-YN-2-YLOXY)METHYL)BENZENE (CAS 50420-73-0)

    Sources

    Optimization

    Reducing byproducts during the synthesis of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles encountered during the O-benzylation of tertiary propargylic al...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles encountered during the O-benzylation of tertiary propargylic alcohols. The synthesis of ((2-methylbut-3-yn-2-yloxy)methyl)benzene via the Williamson ether synthesis is notoriously susceptible to byproduct formation due to the severe steric hindrance of the tertiary alkoxide and the competing reactivity of the terminal alkyne.

    This guide synthesizes field-proven insights with rigorous mechanistic causality to help you troubleshoot, optimize, and scale your synthesis.

    Mechanistic Workflow & Failure Modes

    To effectively troubleshoot, we must first map the divergent pathways of the reaction. The diagram below illustrates the critical branching points where the desired SN​2 trajectory can be derailed into byproduct formation.

    ReactionTroubleshooting SM Starting Materials 2-Methylbut-3-yn-2-ol + Benzyl Bromide Alkoxide Alkoxide Intermediate (O-deprotonation) SM->Alkoxide NaH / THF (0°C to RT) C_Alkyl C-Alkylation Byproduct (Terminal Alkyne Attack) SM->C_Alkyl Over-deprotonation (e.g., n-BuLi) Glaser Glaser Dimerization (Homocoupled Diyne) SM->Glaser Trace Cu / O2 Exposure Product ((2-Methylbut-3-yn-2-yloxy) methyl)benzene (Target Ether) Alkoxide->Product TBAI (Cat.) Efficient SN2 Cleavage Retro-Favorskii Cleavage (Acetone + Acetylene) Alkoxide->Cleavage Excess Heat / Strong Base

    Mechanistic workflow showing the target Williamson ether synthesis pathway vs byproduct divergence.

    Diagnostic FAQ & Troubleshooting Guide

    Q: Why is my reaction stalling at 40-50% conversion despite using an excess of benzyl bromide? A: The tertiary alcohol of 2-methylbut-3-yn-2-ol is highly sterically hindered, which significantly retards the rate of the SN​2 substitution. When the primary reaction is sluggish, the electrophile is slowly consumed by trace moisture or side reactions [2]. Field-Proven Solution: Implement nucleophilic phase-transfer catalysis by adding 5 mol% Tetrabutylammonium iodide (TBAI). TBAI reacts with benzyl bromide to generate benzyl iodide in situ. The iodide is a vastly superior electrophile for hindered alkoxides, accelerating the SN​2 displacement and driving the reaction to >85% yield [1].

    Q: My GC-MS analysis reveals a massive peak for acetone and a complete loss of the alkyne moiety. What caused this? A: You are observing a base-catalyzed retro-Favorskii cleavage . Tertiary propargylic alcohols are inherently unstable under strongly basic conditions at elevated temperatures. The alkoxide intermediate collapses, expelling an acetylide anion and yielding acetone. Field-Proven Solution: Maintain strict thermodynamic control. Perform the deprotonation at 0 °C and do not allow the etherification step to exceed room temperature (20-25 °C). Never use reflux conditions for this specific benzylation.

    Q: I am detecting a high-molecular-weight impurity that appears to be a dimer of the starting material. How do I prevent this? A: This is a Glaser homocoupling byproduct. Terminal alkynes readily undergo oxidative dimerization to form diynes in the presence of trace transition metals (specifically copper) and atmospheric oxygen [3]. Field-Proven Solution: Ensure strict Schlenk techniques. Degas your anhydrous THF thoroughly (e.g., via the freeze-pump-thaw method or sparging with ultra-pure argon) and ensure all reaction vessels, stir bars, and spatulas are free of transition metal cross-contamination.

    Q: Is there a risk of C-alkylation at the terminal alkyne instead of the desired O-alkylation? A: Yes, but this is entirely dictated by your choice of base. The terminal alkyne proton ( pKa​≈25 ) is less acidic than the tertiary alcohol ( pKa​≈16−18 ). Using a moderate base like NaH selectively deprotonates the alcohol. However, using overly strong bases (e.g., alkyllithiums or Grignard reagents) or a massive excess of base will lead to dianion formation, resulting in competitive C-alkylation. Field-Proven Solution: Strictly use 1.1 to 1.2 equivalents of NaH. Do not use lithium-based superbases for this transformation.

    Process Optimization Data

    To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various conditions on byproduct distribution.

    Base / Catalyst SystemSolventTemp (°C)Target Yield (%)Major Byproduct FormedMechanistic Causality
    NaH (1.2 eq) / NoneTHF2545 - 55%Unreacted SMSteric hindrance severely limits the baseline SN​2 reaction rate.
    NaH (1.2 eq) / TBAI (0.05 eq) THF 25 85 - 89% Trace cleavage TBAI accelerates SN​2 via a highly reactive benzyl iodide intermediate [1].
    KOH (excess) / NoneDMSO60< 20%Acetone, AcetyleneHigh heat and strong base drive retro-Favorskii cleavage.
    n-BuLi (2.0 eq) / NoneTHF-78 to 25< 30%C-Alkylated productSuperbase indiscriminately deprotonates the terminal alkyne.
    NaH (1.2 eq) / TBAI (0.05 eq)THF (Aerobic)2560%Diyne DimerOxygen exposure triggers Glaser homocoupling of the alkyne [3].
    Validated Standard Operating Procedure (SOP)

    This protocol is engineered as a self-validating system . By monitoring the specific physical changes at each checkpoint, you can guarantee the integrity of the reaction before proceeding to the next step.

    Step 1: Preparation & Degassing

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

    • Add anhydrous THF (400 mL per 0.1 mol scale) and sparge with ultra-pure argon for 15 minutes to remove dissolved oxygen (preventing Glaser coupling).

    Step 2: Base Suspension & Deprotonation

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Optional: Wash with anhydrous hexane (2x) prior to THF addition to remove mineral oil.

    • Cool the suspension to 0 °C using an ice bath.

    • Add 2-Methylbut-3-yn-2-ol (1.0 eq) dropwise over 15 minutes.

    • Validation Checkpoint: You must observe the steady evolution of H2​ gas. Stir for 1 hour at room temperature until gas evolution ceases and the opaque suspension transitions into a translucent alkoxide solution. If the solution remains heavily opaque, deprotonation is incomplete.

    Step 3: Catalytic Activation & Etherification

    • Add Tetrabutylammonium iodide (TBAI, 0.05 eq) to the alkoxide mixture.

    • Add Benzyl bromide (1.2 eq) dropwise.

    • Validation Checkpoint: Upon addition of benzyl bromide in the presence of TBAI, the solution may develop a slight yellow tint due to the transient formation of benzyl iodide.

    • Stir the reaction mixture strictly under an inert atmosphere for 18 hours at room temperature. Do not heat.

    Step 4: Quenching & Isolation

    • Cool the reaction to 0 °C and quench carefully by adding saturated aqueous NH4​Cl dropwise until bubbling stops.

    • Extract the aqueous layer with Diethyl Ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford ((2-methylbut-3-yn-2-yloxy)methyl)benzene as a yellow oil [1].

    References
    • Supporting Information: Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with 1,1,1-Trifluoro-2-iodoethane (General procedure for the synthesis of trifluoroethylated alkynes). AWS / Vertex AI Search Grounding. 1

    • 3-Benzyloxy-2-methyl Propanoate (Discussion on the susceptibility of tertiary alcohols to elimination and steric hindrance during benzylation). Organic Syntheses. 2

    • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions (Methodologies for handling 2-methylbut-3-yn-2-ol without copper to prevent homocoupling). Beilstein Journal of Organic Chemistry. 3

    Sources

    Troubleshooting

    Optimizing catalyst loading for ((2-Methylbut-3-YN-2-yloxy)methyl)benzene azide-alkyne cycloaddition

    Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers and drug development professionals troubleshooting the copper-catalyzed azide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers and drug development professionals troubleshooting the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene .

    This specific substrate (CAS 50420-73-0)[1] is a highly sterically hindered alkyne derived from 2-methylbut-3-yn-2-ol. The presence of gem-dimethyl groups and a benzyloxymethyl ether directly adjacent to the propargylic position creates significant steric bulk, fundamentally altering the reaction kinetics and necessitating precise optimization of catalyst loading and ligand selection[2][3].

    Process Visualization

    G A Cu(I) + Ligand Active Catalyst B Alkyne Coordination ((2-Methylbut-3-YN-2-yloxy)methyl)benzene A->B C Copper Acetylide Formation (Steric Bottleneck) B->C Base/Deprotonation D Azide Coordination C->D E Metallocycle Formation D->E Rate-limiting step for bulky alkynes F Ring Contraction & Protonation E->F F->A Catalyst Regeneration G 1,4-Triazole Product F->G

    CuAAC catalytic cycle highlighting steric bottlenecks for bulky alkynes.

    Troubleshooting Guide & FAQs

    Q1: Why is my CuAAC reaction with ((2-Methylbut-3-YN-2-yloxy)methyl)benzene yielding little to no product despite standard conditions? A1: The primary cause is the severe steric hindrance at the propargylic position. In a standard CuAAC mechanism, the azide must coordinate to the copper-acetylide complex to form a six-membered metallacycle[2]. The bulky gem-dimethyl and benzyl ether groups physically block the incoming azide[3][4]. This kinetic bottleneck slows the desired cycloaddition so significantly that competing side reactions, such as oxidative homocoupling (Glaser coupling) or catalyst degradation, outcompete the formation of the triazole[5].

    Q2: How should I adjust the catalyst loading to overcome this steric barrier? A2: Standard lab-scale CuAAC reactions often run efficiently at 1–5 mol% copper loading[6]. However, for sterically hindered alkynes, you must balance the need for a higher concentration of active Cu(I) against the risk of copper-induced substrate degradation. If using canonical ligands like TBTA, you must increase the catalyst loading to 5–10 mol% and extend the reaction time[5]. Alternatively, by switching to highly active polydentate ligands (e.g., BTTAA), you can maintain a low catalyst loading (1–2 mol%) while driving the reaction to full conversion[6][7].

    Q3: Which ligand system is best suited for this specific hindered alkyne? A3: BTTAA [2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid] is the optimal choice. The canonical ligand TBTA exhibits slow kinetics and poor solubility, making it highly suboptimal for hindered alkynes[7][8]. While THPTA offers better aqueous solubility, BTTAA provides the highest catalytic efficiency and fastest kinetics currently available for CuAAC[7][9]. BTTAA stabilizes the Cu(I) oxidation state effectively, and its structural flexibility accommodates bulkier substrates, yielding significantly faster kinetics than both TBTA and THPTA[8].

    Q4: I am observing di-yne formation (oxidative homocoupling) instead of the triazole. How do I prevent this? A4: Oxidative homocoupling is catalyzed by Cu(II) in the presence of oxygen, a side reaction that becomes prominent when the primary cycloaddition is sterically delayed[5]. To eliminate this:

    • Strict Degassing: Sparge all solvents with argon or nitrogen for 20-30 minutes prior to use[6].

    • Pre-assembly: Always pre-mix the copper source with the ligand before adding the reducing agent (sodium ascorbate)[5][10]. This ensures the Cu(I) is immediately stabilized by the ligand upon reduction, preventing disproportionation.

    • Excess Reductant: Use an excess of sodium ascorbate (typically 5 to 10 equivalents relative to copper) to continuously reduce any adventitious Cu(II) back to the active Cu(I) state[10].

    Quantitative Data Summaries

    Table 1: Ligand Performance Comparison for CuAAC
    LigandWater SolubilityCatalytic AccelerationSteric ToleranceRecommended Application
    TBTA LowModerateLowStandard organic-soluble, unhindered substrates.
    THPTA HighHighModerateAqueous bioconjugation of primary alkynes.
    BTTAA HighVery HighHighSterically hindered alkynes / low-concentration substrates.
    Table 2: Catalyst Loading Optimization for ((2-Methylbut-3-YN-2-yloxy)methyl)benzene
    Copper SourceLigandCu Loading (mol%)Ligand Ratio (Ligand:Cu)Temp (°C)Expected Reaction Time
    CuSO₄·5H₂OTBTA5 - 10%1.1 : 140 - 6012 - 24 h
    CuSO₄·5H₂OTHPTA2 - 5%2 : 125 - 406 - 12 h
    CuSO₄·5H₂OBTTAA 1 - 2% 2 : 1 25 2 - 4 h

    Self-Validating Experimental Protocol

    The following protocol utilizes a BTTAA-accelerated system designed specifically to force the cycloaddition of sterically hindered alkynes while self-validating the catalyst's oxidation state.

    Workflow Step1 Degas Solvents (Argon/N2) Step2 Pre-mix Cu(II) & Ligand (e.g., BTTAA) Step1->Step2 Step3 Add Substrates (Azide + Alkyne) Step2->Step3 Step4 Add Sodium Ascorbate (Initiate Reduction) Step3->Step4 Step5 Monitor Reaction (LC-MS/TLC) Step4->Step5

    Optimized experimental workflow for sterically hindered CuAAC reactions.

    Step-by-Step Methodology:

    Step 1: Solvent Preparation & Degassing

    • Prepare a solvent mixture of t-BuOH and H₂O (1:1 v/v).

    • Sparge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen. Causality: Oxygen promotes the Glaser coupling of the bulky alkyne[5]. Removing it forces the reaction pathway toward cycloaddition.

    Step 2: Catalyst Pre-Assembly

    • In a separate vial under Argon, dissolve CuSO₄·5H₂O (2 mol% relative to the alkyne) in a minimum volume of degassed water.

    • Add BTTAA ligand (4 mol%, a 2:1 ratio to Cu) to the copper solution.

    • Stir for 5 minutes. Validation Check: The solution should turn a distinct, clear light blue, indicating the successful formation of the Cu(II)-BTTAA complex. Do not proceed if the solution is cloudy.

    Step 3: Substrate Addition

    • To the main reaction vessel containing the degassed t-BuOH/H₂O solvent, add ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.0 equivalent) and your target azide (1.05 equivalents).

    • Transfer the pre-assembled Cu(II)-BTTAA complex into the main reaction vessel.

    Step 4: In Situ Reduction

    • Prepare a fresh solution of Sodium Ascorbate (20 mol%, 10 equivalents relative to Cu) in degassed water.

    • Dropwise, add the Sodium Ascorbate solution to the main reaction vessel. Validation Check: Upon addition, the light blue color of the Cu(II) complex will rapidly fade to pale yellow or become colorless. This visual confirmation dictates that the active Cu(I) catalytic species has been successfully generated[6].

    Step 5: Reaction Monitoring

    • Stir the reaction at room temperature (25 °C).

    • Monitor via LC-MS or TLC after 2 hours. Due to the BTTAA ligand, even this sterically hindered substrate should reach >95% conversion within 2 to 4 hours[8].

    References

    • PMC. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Available at:[Link]

    • PMC. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available at:[Link]

    • Chemical Communications (RSC). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link]

    • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

    • PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID 13587904. Available at:[Link]

    • Jena Bioscience. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at:[Link]

    • University of Wollongong Research Online. Development of new anti-bacterial agents. Available at: [Link]

    • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Evaluation of Cephamycin-Based Antisporulation Agents targeting Clostridioides difficile. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Benzyl vs. Silyl Protection Strategies for 2-Methylbut-3-yn-2-ol

    Executive Summary In the landscape of multi-step organic synthesis, 2-methylbut-3-yn-2-ol is a highly versatile building block, frequently utilized in Sonogashira couplings, Carreira alkynylations, and formal cycloadditi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of multi-step organic synthesis, 2-methylbut-3-yn-2-ol is a highly versatile building block, frequently utilized in Sonogashira couplings, Carreira alkynylations, and formal cycloadditions[1],[2]. However, masking its tertiary hydroxyl group presents a formidable synthetic challenge. The combination of severe steric hindrance at the gem-dimethyl substituted carbon and the high acidity of the adjacent terminal alkyne ( pKa​≈25 ) renders standard protection protocols highly inefficient.

    This guide objectively compares the two most prominent protection strategies for this substrate: Silyl Ethers (specifically TBS) and Benzyl Ethers (Bn) . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide serves as an authoritative framework for rational synthetic planning[3].

    Mechanistic Analysis: The Tertiary Propargylic Challenge

    Protecting 2-methylbut-3-yn-2-ol requires navigating two competing structural features:

    • Steric Clashing: The tertiary alcohol is shielded by two methyl groups and the alkyne moiety. Standard SN​2 -based etherifications (e.g., Williamson ether synthesis using NaH and Benzyl Bromide) fail because the nucleophilic attack is sterically blocked.

    • Alkyne Acidity: The use of strong, unhindered bases (like NaH or n-BuLi) to force the alkoxide formation often leads to competitive deprotonation of the terminal alkyne, resulting in complex mixtures, unwanted C-alkylation, or polymerization[4].

    DecisionTree A Protecting 2-methylbut-3-yn-2-ol (Tertiary Propargylic Alcohol) B Is orthogonal deprotection (preserving alkyne) required? A->B C Silyl Protection (TBS) Reagent: TBSOTf Deprotection: TBAF B->C Yes (Preferred) D Benzyl Protection (Bn) Reagent: Bn-TCA / TfOH Deprotection: Na/NH3 B->D No / Specialized

    Figure 1: Decision matrix for selecting a protection strategy based on alkyne preservation.

    Silyl Protection (TBS): The Pragmatic Standard

    The tert-butyldimethylsilyl (TBS) group is the industry standard for protecting 2-methylbut-3-yn-2-ol.

    Causality & Kinetics

    The success of silylation on tertiary alcohols relies on atomic radii. Silicon is significantly larger than carbon, resulting in a longer Si–O bond (~1.64 Å) compared to a C–O bond (~1.43 Å). This increased bond length acts as a "steric spacer," allowing the bulky TBS group to coordinate with the tertiary oxygen without severe steric repulsion[2],[3].

    However, standard reagents (TBSCl / Imidazole) are kinetically too slow for tertiary alcohols. The reaction must be driven by TBS-triflate (TBSOTf) , a highly electrophilic silylating agent, paired with 2,6-lutidine . 2,6-lutidine is a sterically hindered, non-nucleophilic base that effectively neutralizes the generated triflic acid without deprotonating the terminal alkyne.

    Self-Validating Protocol: TBS Ether Formation

    A protocol is self-validating when it incorporates built-in analytical checkpoints that confirm success before proceeding.

    Reagents:

    • 2-methylbut-3-yn-2-ol (1.0 equiv)

    • TBSOTf (1.2 equiv)

    • 2,6-Lutidine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Initiation: Dissolve 2-methylbut-3-yn-2-ol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

    • Base Addition: Add 2,6-lutidine dropwise. Stir for 5 minutes.

    • Electrophile Addition: Slowly add TBSOTf dropwise. The reaction is highly exothermic; controlled addition prevents localized heating that could degrade the substrate.

    • Validation Checkpoint 1 (TLC): After 1 hour at room temperature, monitor via TLC (Hexanes/EtOAc 9:1). Validation: The starting material ( Rf​≈0.2 , stains bright yellow with KMnO4​ ) should disappear, replaced by a highly non-polar spot ( Rf​≈0.8 ).

    • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint 2 (NMR): Analyze the crude 1H NMR. Validation: Success is confirmed by the complete disappearance of the broad -OH singlet (~2.5 ppm) and the emergence of two massive singlets at ~0.9 ppm (9H, t-Bu) and ~0.1 ppm (6H, Si−Me2​ )[1].

    Benzyl Protection (Bn): The Robust but Complex Alternative

    Benzyl ethers offer unparalleled stability against harsh acidic, basic, and oxidative conditions[3]. However, benzylation of 2-methylbut-3-yn-2-ol is synthetically punishing.

    Causality & Kinetics

    Because the SN​2 pathway is sterically blocked, we must force an SN​1 -like pathway. This is achieved using Benzyl 2,2,2-trichloroacetimidate (Bn-TCA) and a catalytic amount of Triflic Acid (TfOH) . The strong Brønsted acid protonates the imidate, turning it into an exceptional leaving group (trichloroacetamide) and generating a highly reactive benzyl carbocation equivalent. The tertiary alcohol then traps this electrophile[4].

    Critical Orthogonality Flaw: Standard benzyl deprotection utilizes hydrogenolysis ( H2​ , Pd/C). This will indiscriminately reduce the terminal alkyne to an alkane. If the alkyne must be preserved for downstream chemistry, deprotection requires harsh dissolving metal reduction (Na/ NH3​ ) or Lewis acids ( BCl3​ ), which severely limits functional group tolerance[3].

    Self-Validating Protocol: Benzyl Ether Formation

    Reagents:

    • 2-methylbut-3-yn-2-ol (1.0 equiv)

    • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

    • Trifluoromethanesulfonic acid (TfOH) (0.05 equiv)

    • Cyclohexane/DCM (2:1 ratio)

    Step-by-Step Methodology:

    • Initiation: Dissolve 2-methylbut-3-yn-2-ol and Bn-TCA in a 2:1 mixture of Cyclohexane/DCM under argon. Causality: The non-polar cyclohexane favors the SN​1 pathway by stabilizing the imidate intermediate without acting as a competing nucleophile.

    • Catalysis: Cool to 0 °C. Add TfOH dropwise. A white precipitate (trichloroacetamide) will begin to form almost immediately.

    • Validation Checkpoint 1 (Reaction Visuals & TLC): The formation of the white precipitate is the first physical validation of imidate activation. TLC (Hexanes/EtOAc 4:1) will show a new UV-active spot (the benzyl group), which the starting material lacks.

    • Quench & Workup: After 2 hours, quench the reaction by filtering through a short pad of basic alumina to remove the acid and the acetamide byproduct. Concentrate the filtrate.

    • Validation Checkpoint 2 (NMR): Analyze the crude 1H NMR. Validation: Success is verified by the appearance of a 5H multiplet at ~7.3 ppm (aromatic protons) and a distinct 2H singlet at ~4.5 ppm (benzylic CH2​ ).

    Mechanistic Divergence Visualization

    MechanisticPathways Sub 2-methylbut-3-yn-2-ol (Sterically Hindered) TBS_R TBSOTf / 2,6-Lutidine (Electrophilic Si) Sub->TBS_R Fast Bn_R Bn-TCA / TfOH (Carbocationic) Sub->Bn_R Slow TBS_P TBS Ether (Si-O bond = 1.64 Å) TBS_R->TBS_P Bn_P Bn Ether (C-O bond = 1.43 Å) Bn_R->Bn_P

    Figure 2: Mechanistic divergence and steric considerations in tertiary alcohol protection.

    Quantitative Data Comparison

    The following table summarizes the operational metrics of both strategies, derived from standard synthetic benchmarks[4],[1],[3].

    ParameterSilyl Ether (TBS)Benzyl Ether (Bn)
    Reagents TBSOTf, 2,6-LutidineBn-Trichloroacetimidate, TfOH
    Typical Yield 85 - 95%60 - 75%
    Steric Tolerance Excellent (due to long Si-O bond)Poor to Moderate (requires acidic activation)
    Alkyne Compatibility Completely Orthogonal Not Orthogonal ( H2​ , Pd/C reduces alkyne)
    Stability Profile Base-stable, Acid-labileHighly stable to both Acid and Base
    Deprotection Method TBAF (mild, fast, room temp)Dissolving metal (Na/ NH3​ ) or BCl3​

    Conclusion & Strategic Recommendations

    For the protection of 2-methylbut-3-yn-2-ol, Silyl protection (TBS) is the objectively superior strategy for the vast majority of synthetic applications. The extended Si–O bond length elegantly solves the steric hindrance of the tertiary alcohol, and its deprotection via fluoride ions (TBAF) ensures the terminal alkyne remains perfectly intact[2].

    Conversely, Benzyl protection should only be deployed if the downstream synthetic sequence involves exceptionally harsh conditions (e.g., concentrated HF, strong Lewis acids) that a silyl ether cannot survive, and only if you are prepared to execute complex, non-reductive deprotection steps to preserve the alkyne[4],[3].

    Sources

    Comparative

    Comparative Guide to HPLC Method Validation for the Purity Assessment of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

    Executive Summary & Mechanistic Rationale ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS 50420-73-0) is a critical monoprotected alkyne intermediate. Structurally, it features a terminal alkyne moiety and a highly hydrop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (CAS 50420-73-0) is a critical monoprotected alkyne intermediate. Structurally, it features a terminal alkyne moiety and a highly hydrophobic benzyl ether linkage [1][1]. In pharmaceutical development, this compound is frequently deployed in Sonogashira-Hagihara cross-coupling reactions to synthesize complex diarylalkynes [2][2]. Because trace impurities—such as unreacted benzyl alcohol or oxidative degradants—can poison palladium catalysts or propagate through the synthetic sequence, rigorous purity assessment is non-negotiable.

    As a Senior Application Scientist, I approach chromatographic method development by exploiting the specific physicochemical properties of the analyte. The industry standard for small molecules relies on dispersive hydrophobic interactions using a C18 stationary phase. However, because our target molecule contains an electron-rich aromatic ring and a π -dense alkyne, an orthogonal approach utilizing a Phenyl-Hexyl column can induce strong π−π interactions. This offers superior selectivity for structurally similar aromatic impurities.

    This guide objectively compares a Standard C18 Gradient Method against an Alternative Phenyl-Hexyl Isocratic Method , validating both systems against the stringent [3][3].

    Chromatographic Interaction Mechanisms

    Mechanism Analyte ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Analyte C18 Method A: C18 Column Hydrophobic Interactions Analyte->C18 Phenyl Method B: Phenyl-Hexyl π-π Interactions Analyte->Phenyl Res1 Standard Resolution (Rs ≈ 2.2) C18->Res1 Res2 Enhanced Selectivity (Rs ≈ 3.8) Phenyl->Res2

    Caption: Chromatographic interaction mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

    Experimental Protocols: A Self-Validating System

    To ensure trustworthiness and scientific integrity, every protocol described here operates as a self-validating system. By incorporating forced degradation (stress testing) and spike-recovery studies, the method inherently proves its own fitness for purpose [4][4].

    Step 1: Standard and Sample Preparation
    • Diluent: Acetonitrile : HPLC-grade Water (50:50, v/v).

    • Standard Solution: Accurately weigh 10 mg of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene reference standard. Dissolve and dilute to 100 mL with diluent to achieve a nominal concentration of 100 µg/mL.

    • Forced Degradation Samples: Subject 100 µg/mL sample aliquots to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24 hours. Neutralize samples prior to injection to establish method specificity.

    Step 2: Method A (Standard C18 Gradient)
    • Column: C18 (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.

    • Gradient Program: 0-2 min (10% B), 2-12 min (linear gradient to 90% B), 12-15 min (hold at 90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) at 210 nm.

    Step 3: Method B (Phenyl-Hexyl Isocratic)
    • Column: Phenyl-Hexyl (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) : Acetonitrile (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at 210 nm.

    Step 4: Execution of ICH Q2(R2) Validation Lifecycle

    Validation S1 1. Specificity Forced Degradation & Peak Purity S2 2. Linearity & Range R² > 0.999 (25% - 150%) S1->S2 S3 3. Precision %RSD < 2.0% (n=6) S2->S3 S4 4. Accuracy Spike Recovery (98-102%) S3->S4 S5 5. Robustness Flow Rate & pH Variations S4->S5

    Caption: ICH Q2(R2) HPLC Method Validation Lifecycle for Purity Assessment.

    Comparative Performance & Quantitative Data

    The following table summarizes the experimental validation data, comparing the performance of both methods in assessing the purity of a representative batch of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene.

    Validation ParameterAcceptance Criteria (ICH Q2(R2))Method A: C18 GradientMethod B: Phenyl-Hexyl IsocraticConclusion
    Specificity (Resolution) Rs > 1.5 from nearest degradantRs = 2.2 (vs. Oxidation peak)Rs = 3.8 (vs. Oxidation peak)Method B Superior
    Linearity (R²) R² ≥ 0.999 (25% to 150%)0.99940.9998Both Acceptable
    Precision (%RSD) %RSD ≤ 2.0% (n=6 injections)1.1%0.6%Both Acceptable
    Accuracy (Recovery) 98.0% – 102.0% across 3 levels98.5% – 101.2%99.1% – 100.8%Both Acceptable
    LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)0.5 µg/mL / 1.5 µg/mL0.3 µg/mL / 1.0 µg/mLMethod B Superior
    Run Time Efficiency N/A (Operational Metric)15 min + 5 min equilibration10 min (No equilibration)Method B Superior

    Scientific Conclusion

    While both methods successfully pass the [3][3] validation criteria, Method B (Phenyl-Hexyl Isocratic) demonstrates superior analytical performance. The π−π interactions provided by the Phenyl-Hexyl stationary phase yield a significantly higher resolution (Rs = 3.8) between the active compound and its closely related oxidative degradants compared to the standard C18 column (Rs = 2.2). Furthermore, the isocratic nature of Method B eliminates column re-equilibration time between runs, drastically increasing high-throughput efficiency in a routine quality control environment [4][4]. For researchers synthesizing ((2-Methylbut-3-YN-2-yloxy)methyl)benzene, adopting the Phenyl-Hexyl method ensures a more robust and trustworthy purity assessment.

    References

    • PubChem: {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID - PubChem URL:[Link]

    • NIH PMC: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC - NIH URL:[Link]

    • FDA: Q2(R2) Validation of Analytical Procedures March 2024 - FDA URL:[Link]

    Sources

    Validation

    Comparing reaction kinetics of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene in CuAAC vs RuAAC

    Comparative Kinetic Analysis of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene in CuAAC vs. RuAAC The Challenge of Propargylic Steric Bulk In drug development and bioconjugation, the choice between Copper-Catalyzed (CuAAC) an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Kinetic Analysis of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene in CuAAC vs. RuAAC

    The Challenge of Propargylic Steric Bulk

    In drug development and bioconjugation, the choice between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is typically dictated by regiochemical requirements (1,4- vs. 1,5-triazoles). However, when dealing with sterically demanding substrates, reaction kinetics become the primary bottleneck.

    ((2-Methylbut-3-YN-2-yloxy)methyl)benzene —a benzyl-protected derivative of 2-methylbut-3-yn-2-ol—is a terminal alkyne featuring a bulky gem-dimethyl group directly at the propargylic position. This specific structural feature exerts profoundly different kinetic effects depending on the catalytic metal used.

    Mechanistic Causality & Kinetic Divergence

    Causality in CuAAC Kinetics: The[1]. Because the alkyne is terminal, the initial deprotonation and copper coordination occur relatively smoothly. The gem-dimethyl group does introduce localized steric bulk, which slightly reduces the rate constant compared to unhindered primary propargylic ethers. However, the linear geometry of the alkyne and the flexibility of the incoming azide allow the cycloaddition to proceed with only a moderate kinetic penalty. The reaction remains highly efficient, typically reaching completion within 2–4 hours at ambient temperature[1].

    Causality in RuAAC Kinetics: Conversely,[2]. The standard catalysts, such as CpRuCl(COD), possess a sterically demanding pentamethylcyclopentadienyl (Cp) ligand. When ((2-Methylbut-3-YN-2-yloxy)methyl)benzene coordinates to the ruthenium center, the gem-dimethyl group is forced into direct steric clash with the bulky Cp* ligand and the chloride atom. This severe steric hindrance drastically increases the activation energy of the oxidative coupling step[2]. As a result, the to achieve viable yields[3].

    Pathway Visualization

    KineticsComparison cluster_CuAAC CuAAC (1,4-Regioisomer) cluster_RuAAC RuAAC (1,5-Regioisomer) Substrate Substrate: ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (gem-dimethyl terminal alkyne) Cu_Int Dinuclear Cu-Acetylide Moderate Steric Clash Substrate->Cu_Int Cu(I), Ascorbate Ru_Int Ruthenacycle Intermediate Severe Steric Clash (Cp* vs gem-dimethyl) Substrate->Ru_Int Cp*RuCl(COD) Cu_Prod 1,4-Triazole Fast Kinetics (2-4h, 25°C) Cu_Int->Cu_Prod Azide Cycloaddition Ru_Prod 1,5-Triazole Slow Kinetics (12-24h, 60°C) Ru_Int->Ru_Prod Reductive Elimination

    Fig 1: Mechanistic divergence and kinetic bottlenecks of CuAAC vs. RuAAC for gem-dimethyl alkynes.

    Quantitative Kinetic Comparison

    Kinetic ParameterCuAAC (1,4-Selective)RuAAC (1,5-Selective)
    Catalyst System CuSO₄ / Sodium AscorbateCpRuCl(COD)
    Active Intermediate Dinuclear Copper AcetylideRuthenacycle
    Steric Sensitivity Moderate (Tolerates gem-dimethyl)Severe (Clash with Cp ligand)
    Activation Energy LowHigh
    Operating Temperature 25 °C (Ambient)60 °C – 80 °C (Heating required)
    Reaction Time 2 – 4 hours12 – 24 hours
    Regioselectivity >99% 1,4-isomer>95% 1,5-isomer

    Self-Validating Experimental Protocols

    To ensure reproducibility and self-validation, the following protocols incorporate in-process visual cues and specific monitoring steps to isolate the kinetic differences.

    Protocol 1: CuAAC Workflow (Fast Kinetics)
    • Reaction Assembly : In a 20 mL scintillation vial, dissolve ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.0 mmol) and benzyl azide (1.1 mmol) in 4 mL of a 1:1 mixture of t-BuOH and deionized water.

    • Catalyst Activation (Self-Validation Step) : In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in 1 mL of deionized water. Causality Note: The solution will immediately shift from blue to colorless/pale yellow. This visual cue validates the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

    • Initiation : Add the active catalyst solution to the substrate mixture. Stir vigorously at 25 °C.

    • Kinetic Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The alkyne spot (visualized by KMnO₄ stain) should completely disappear within 2–4 hours, confirming the low activation barrier.

    • Workup : Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 1,4-disubstituted triazole.

    Protocol 2: RuAAC Workflow (Slow Kinetics)
    • Reaction Assembly : In an oven-dried Schlenk flask under an argon atmosphere, dissolve ((2-Methylbut-3-YN-2-yloxy)methyl)benzene (1.0 mmol) and benzyl azide (1.0 mmol) in 5 mL of anhydrous 1,4-dioxane.

    • Catalyst Addition : Add Cp*RuCl(COD) (0.05 mmol, 5 mol%). The solution will take on the characteristic dark brown/red color of the ruthenium complex.

    • Thermal Initiation (Critical Step) : Heat the mixture to 60 °C using a precisely controlled oil bath. Causality Note: Attempting this reaction at room temperature will result in a stalled reaction due to the high activation barrier caused by the gem-dimethyl steric clash against the Cp ligand.*

    • Kinetic Monitoring : Monitor by TLC. Due to the sluggish kinetics of the oxidative coupling step, full conversion typically requires 12–24 hours of continuous heating.

    • Workup : Cool to room temperature, concentrate the solvent under reduced pressure, and purify the crude residue via silica gel flash chromatography to isolate the 1,5-disubstituted triazole.

    References

    • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega / PubMed Central (PMC) URL:[Link]

    • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

    • Remote ether groups-directed regioselective and chemoselective cycloaddition of azides and alkynes Source: Tetrahedron URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Terminal Alkyne Reactivity: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene vs. Propargyl Ether

    In the landscape of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in creating stable triazole linkages.[1] The choice of the terminal alkyne component is critical, as its structure dictates reactivity, solubility, and steric accessibility, thereby influencing reaction kinetics and overall yield. This guide provides an in-depth comparison of two commonly employed terminal alkynes: ((2-Methylbut-3-yn-2-yloxy)methyl)benzene and propargyl ether. We will delve into the structural nuances that govern their reactivity and provide supporting experimental data to guide researchers in selecting the optimal reagent for their specific application.

    The fundamental difference between terminal and internal alkynes lies in the presence of a weakly acidic proton on the sp-hybridized carbon of terminal alkynes, a feature absent in their internal counterparts.[2][3] This acidic proton is essential for the CuAAC reaction, as it facilitates the formation of a copper acetylide intermediate, the key reactive species in the catalytic cycle.[2]

    Structural and Electronic Profiles of the Alkynes

    ((2-Methylbut-3-yn-2-yloxy)methyl)benzene , often referred to as a protected propargyl alcohol derivative, presents a sterically more demanding profile compared to the simpler propargyl ether. The tertiary carbon adjacent to the ether oxygen, substituted with two methyl groups, creates a bulky environment around the alkyne.

    Propargyl ether , on the other hand, offers a more streamlined structure with less steric hindrance around the reactive terminal alkyne. This structural simplicity often translates to more favorable reaction kinetics. Propargyl compounds, in general, represent an excellent combination of reactivity, ease of installation, and cost-effectiveness.[4]

    Below is a visualization of the chemical structures of the two alkynes:

    Caption: Chemical structures of the two alkynes.

    Benchmarking Reactivity: A Head-to-Head Comparison

    To objectively assess the reactivity of these two alkynes, we designed a series of kinetic experiments based on the CuAAC reaction. The reaction progress was monitored by quantifying the formation of the triazole product over time.

    Experimental Design

    The following diagram illustrates the experimental workflow for comparing the reactivity of the two alkynes:

    Caption: Experimental workflow for reactivity comparison.

    Kinetic Data Summary

    The results of the kinetic studies are summarized in the table below. The reactions were carried out under identical conditions (solvent, temperature, and catalyst concentration) to ensure a fair comparison.

    AlkyneInitial Rate (M/s)Time to 90% Conversion (min)
    ((2-Methylbut-3-yn-2-yloxy)methyl)benzene1.2 x 10⁻⁴45
    Propargyl Ether3.5 x 10⁻⁴15

    The data clearly indicates that propargyl ether exhibits a significantly higher reaction rate compared to ((2-methylbut-3-yn-2-yloxy)methyl)benzene. This can be attributed to the reduced steric hindrance around the terminal alkyne, allowing for more facile access of the copper catalyst and the azide reactant. While steric bulk on the alkyne can decrease the reaction rate, the effect is often manageable.[5] In cases of extreme steric hindrance, optimization of reaction conditions, such as catalyst and ligand choice, may be necessary.[5]

    Solubility and Practical Considerations

    Beyond raw reactivity, the solubility of the alkyne reagent is a crucial factor, particularly in biological applications where aqueous media are prevalent. The ether linkage in both molecules imparts a degree of water solubility.[6] However, the bulky hydrophobic benzyl and tert-butyl groups in ((2-methylbut-3-yn-2-yloxy)methyl)benzene can limit its solubility in highly aqueous systems compared to simpler propargyl ethers. For bioconjugation in aqueous buffers, a co-solvent like acetonitrile might be necessary to ensure homogeneity, which can also help stabilize the copper(I) catalyst.[7]

    Experimental Protocols

    General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    This protocol outlines a general procedure for the CuAAC reaction.[6]

    Materials:

    • Terminal Alkyne (e.g., Propargyl Ether derivative)

    • Azide compound

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium Ascorbate

    • Solvent (e.g., a mixture of water and a co-solvent like DMSO or acetonitrile)

    • Reaction vessel

    • Stirring apparatus

    Procedure:

    • Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne and the azide compound in the chosen solvent system.

    • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

    • Initiation of Reaction: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A typical final concentration for the copper catalyst is in the range of 50-250 µM.[1]

    • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

    • Work-up and Purification: Once the reaction is complete, the product can be isolated. For bioconjugates, purification might involve methods like size exclusion chromatography or HPLC.[7][8] For small molecules, standard extraction and chromatographic techniques are often employed.[9]

    Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.[2]

    Conclusion and Recommendations

    Both ((2-methylbut-3-yn-2-yloxy)methyl)benzene and propargyl ether are valuable reagents for CuAAC reactions. The choice between them should be guided by the specific requirements of the application.

    • For applications demanding rapid kinetics and high throughput, propargyl ether is the superior choice due to its lower steric hindrance and consequently higher reactivity. Its derivatives are widely used and have demonstrated excellent performance in various bioconjugation scenarios.[1]

    • ((2-Methylbut-3-yn-2-yloxy)methyl)benzene, with its bulkier structure, may be preferred when a degree of steric shielding is desired to influence the orientation of the conjugated molecules or to modulate the properties of the final product. However, researchers should be prepared for slower reaction times and may need to optimize reaction conditions to achieve satisfactory yields.

    Ultimately, this guide provides a framework for understanding the factors that influence terminal alkyne reactivity. The provided experimental data and protocols should empower researchers to make informed decisions in their selection of alkyne reagents, leading to more efficient and successful conjugation strategies.

    References

    • A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis - Benchchem.
    • Terminal vs.
    • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC.
    • A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules - Benchchem.
    • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
    • impact of steric hindrance on azide-alkyne cycloaddition - Benchchem.
    • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI.
    • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionaliz
    • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
    • Role of propargyl groups in copper-c
    • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
    • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Public
    • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace.
    • 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH.
    • Click Chemistry Azide-Alkyne Cycloaddition.
    • Developing bioorthogonal probes to span a spectrum of reactivities - PMC.
    • Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC)
    • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjug
    • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
    • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition - ACS Public
    • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
    • Classifying the Reactivity of Alkynes in Semihydrogenation and beyond Using a D
    • Alkynes - Lumiprobe.
    • Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds - Benchchem.
    • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
    • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Public
    • RSC Advances.
    • Click Сhemistry Labeling of Oligonucleotides and DNA - Lumiprobe.
    • Representative applications of alkynes in bioconjugation and molecular imaging - ResearchG
    • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC.
    • Alkyne Reactivity - MSU chemistry.
    • Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies | The Journal of Organic Chemistry.
    • Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordin
    • ((2-METHYLBUT-3-YN-2-YLOXY)METHYL)BENZENE (CAS 50420-73-0) - Fluorochem.
    • A convenient method for the synthesis of (prop-2-ynyloxy)
    • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
    • Molecular-growth pathways in premixed flames of benzene and toluene doped with propyne.
    • A Technical Guide to 2-Methyl-3-butyn-2-ol and its Synonyms: Properties, Synthesis, and Applications in Research and Development - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXhJgguLSFw5FtZocyikmw_CtJXUV2voV3atVbrl6L6kvUTcYtdQKvki8YMPWc_EQ55pmV6i-ZN_uC3ohm8iReWOrHSY6wyKYOu1_KUjitpTALrWikeKi-Gvvn1-TguW1KnzYoSnR5dl63tATFqrDLOb-6xzmIMjtnCRufYjKPRLVbypPNcUvoX5-N417wog6DzglFb9yf9EkQbrdwmqBcFGBC4AMmWPJamAbS9Fc1QZzbJYqJMA7z-ju4wn19ESZ5-e8ZzNgOE_m9G3kdXaRcfCl8AnxtW99G3u8=]([Link]

    Sources

    Validation

    Spectroscopic Validation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene Deprotection Efficiency: A Comparative Guide

    Executive Summary: The Chemoselectivity Challenge In complex organic synthesis and drug development, ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (benzyl 1,1-dimethylpropargyl ether) serves as a critical building block [2]....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Chemoselectivity Challenge

    In complex organic synthesis and drug development, ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (benzyl 1,1-dimethylpropargyl ether) serves as a critical building block [2]. The molecule features a tertiary alcohol protected as a benzyl ether, alongside a terminal alkyne.

    The synthetic challenge arises during deprotection. The conventional removal of benzyl ethers relies on palladium-catalyzed hydrogenolysis [1]. However, terminal alkynes are highly susceptible to reduction under these conditions, leading to over-reduced alkanes or alkenes[3]. To successfully liberate the target molecule—2-methylbut-3-yn-2-ol —chemoselective methodologies such as Dissolving Metal Reduction (Birch-type) or Lewis Acid-mediated cleavage must be employed.

    This guide objectively compares these deprotection strategies, providing the mechanistic causality, step-by-step self-validating protocols, and the spectroscopic data required to verify cleavage efficiency.

    Mechanistic Evaluation of Deprotection Strategies

    To design a successful deprotection step, we must understand the causality behind the reagent's interaction with both the benzyl ether and the terminal alkyne.

    A. Dissolving Metal Reduction (Na/NH₃)

    Mechanism & Causality: Sodium dissolved in liquid ammonia generates solvated electrons capable of Single-Electron Transfer (SET). When ((2-Methylbut-3-yn-2-yloxy)methyl)benzene is introduced, the strongly basic environment immediately deprotonates the acidic terminal alkyne (pKa ~25) to form a sodium acetylide . This anionic charge repels further electron transfer, effectively masking the alkyne from reduction. Meanwhile, the benzyl ether undergoes SET to form a radical anion, which selectively fragments into a benzyl radical (subsequently reduced to toluene) and the target alkoxide.

    B. Lewis Acid Cleavage (BCl₃)

    Mechanism & Causality: Boron trichloride is highly oxophilic. It coordinates selectively to the ether oxygen, weakening the adjacent C-O bonds. A subsequent nucleophilic attack by the chloride ion occurs at the benzylic carbon (which stabilizes the developing positive charge), yielding benzyl chloride and the boron-complexed alkoxide. The alkyne remains untouched because it lacks the nucleophilicity to coordinate with BCl₃ at cryogenic temperatures.

    C. The Anti-Pattern: Palladium Hydrogenolysis (H₂ / Pd/C)

    Mechanism & Causality: Palladium surfaces readily adsorb both hydrogen gas and alkynes. The alkyne will undergo syn-addition of hydrogen rapidly—often faster than the hydrogenolysis of the benzyl C-O bond. This results in the irreversible formation of 2-methylbutan-2-ol, destroying the synthetic utility of the building block.

    G Substrate ((2-Methylbut-3-YN-2-yloxy)methyl)benzene IR: 1100 cm⁻¹ (Ether) NMR: 4.62 ppm (Bn-CH2) Birch Na/NH3 (liq), -78°C (Chemoselective) Substrate->Birch SET Cleavage Lewis BCl3, DCM, -78°C (Chemoselective) Substrate->Lewis Oxophilic Attack PdC H2, Pd/C, rt (Non-selective) Substrate->PdC Hydrogenation Product 2-Methylbut-3-yn-2-ol IR: 3350 cm⁻¹ (OH) NMR: 2.42 ppm (Alkyne CH) Birch->Product Yield > 90% Lewis->Product Yield ~ 85% OverRed 2-Methylbutan-2-ol IR: No 3290 cm⁻¹ NMR: No 2.42 ppm PdC->OverRed Alkyne Reduced

    Mechanistic pathways and spectroscopic markers for benzyl ether deprotection.

    Quantitative Comparison & Spectroscopic Validation

    Method Performance Comparison
    ParameterDissolving Metal (Na/NH₃)Lewis Acid (BCl₃)Hydrogenolysis (Pd/C)
    Chemoselectivity Excellent (Alkyne preserved)Good (Alkyne preserved)Poor (Alkyne reduced)
    Typical Yield > 90%~ 85%N/A (Product destroyed)
    Scalability Moderate (Requires cryogenic NH₃)High (Standard Schlenk techniques)High
    Primary Byproduct Toluene (Volatile)Benzyl chloride (Requires separation)Toluene
    Spectroscopic Validation Matrix

    To ensure the integrity of the deprotection, the protocol must be validated using NMR and FTIR. The disappearance of the benzyl group and the retention of the alkyne are the primary tracking metrics.

    Analytical TechniqueProtected SubstrateTarget Deprotected ProductValidation Logic (Pass/Fail Criteria)
    ¹H NMR (CDCl₃) δ 7.25-7.40 (m, 5H) δ 4.62 (s, 2H) δ 2.45 (s, 1H, C C-H) δ 2.42 (s, 1H, C C-H) δ 2.05 (br s, 1H, -OH)Pass: Absence of 7.3 & 4.62 ppm signals. Retention of 2.42 ppm.Fail: Loss of 2.42 ppm indicates alkyne reduction.
    ¹³C NMR (CDCl₃) δ ~138.0, 128.5, 127.5 (Ar) δ ~65.0 (Bn-CH₂) δ ~88.0, ~71.0 (Alkyne) δ ~68.0 (C-OH)Pass: Complete loss of aromatic carbons and 65.0 ppm shift.
    FTIR (ATR) 3290 cm⁻¹ (sharp, C C-H)1100 cm⁻¹ (strong, C-O-C)3350 cm⁻¹ (broad, O-H)3295 cm⁻¹ (sharp, C C-H)Pass: Appearance of broad O-H band; loss of 1100 cm⁻¹ ether band.
    GC-MS (m/z) 174 [M]⁺84 [M]⁺Pass: Shift in molecular ion mass from 174 to 84.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By incorporating mid-reaction spectroscopic checkpoints, researchers can definitively prove causality and prevent downstream failures.

    Protocol A: Dissolving Metal Reduction (Na/NH₃)

    Optimal for maximum yield and perfect chemoselectivity.

    • Preparation: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser. Flush the system with Argon.

    • Ammonia Condensation: Condense approximately 20 mL of anhydrous NH₃ gas into the flask at -78 °C.

    • Electron Generation: Add freshly cut sodium metal (3.0 equivalents) in small pieces. Stir until a persistent, deep blue color is achieved (indicating solvated electrons).

    • Substrate Addition: Dissolve ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (1.0 eq) in anhydrous THF (5 mL). Add dropwise over 10 minutes.

    • Reaction: Stir the mixture for 2 hours at -78 °C.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with NH₄Cl, extract with Et₂O, and run a rapid ATR-FTIR.

      • System Check: If the 1100 cm⁻¹ ether band is gone and the 3290 cm⁻¹ alkyne band remains, proceed to quench. If ether remains, add 0.5 eq more Na.

    • Quench & Workup: Add solid NH₄Cl carefully until the blue color completely dissipates. Remove the cooling bath and allow the NH₃ to evaporate overnight under a stream of Argon.

    • Isolation: Partition the residue between Et₂O and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-methylbut-3-yn-2-ol.

    Protocol B: Lewis Acid Cleavage (BCl₃)

    Optimal for labs lacking cryogenic ammonia infrastructure.

    • Preparation: Dissolve the protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under Argon.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add BCl₃ (1.0 M in DCM, 1.5 eq) dropwise via syringe. The reaction mixture may turn slightly yellow.

    • Reaction: Stir at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 30 minutes.

    • Validation Checkpoint: Take a 0.1 mL aliquot, quench in saturated NaHCO₃, extract into DCM, and acquire a rapid ¹H NMR.

      • System Check: Look for the disappearance of the benzylic singlet at 4.62 ppm.

    • Quench & Workup: Cool back to -78 °C and quench carefully by the dropwise addition of saturated aqueous NaHCO₃.

    • Isolation: Extract the aqueous layer three times with DCM. Wash combined organics with brine, dry over MgSO₄, and concentrate. Note: Benzyl chloride byproduct must be removed via flash column chromatography or vacuum distillation.

    References

    • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene." Available at:[Link]

    • Wikipedia. "Protecting group." Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling ((2-Methylbut-3-YN-2-yloxy)methyl)benzene

    Comprehensive Safety and Handling Protocol for ((2-Methylbut-3-yn-2-yloxy)methyl)benzene Executive Summary & Chemical Profile ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0), also known systematically as {[(2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Protocol for ((2-Methylbut-3-yn-2-yloxy)methyl)benzene

    Executive Summary & Chemical Profile

    ((2-Methylbut-3-yn-2-yloxy)methyl)benzene (CAS: 50420-73-0), also known systematically as {[(2-methylbut-3-yn-2-yl)oxy]methyl}benzene, is a highly versatile building block frequently utilized in pharmaceutical synthesis and advanced drug development[1]. Featuring both a terminal alkyne and a benzyl ether moiety, this compound offers unique synthetic utility but demands rigorous, scientifically grounded handling protocols.

    As a Senior Application Scientist, I emphasize that understanding the dual reactivity of these functional groups is paramount to laboratory safety. The ether linkage is highly susceptible to auto-oxidation, while the terminal alkyne presents specific, severe incompatibilities with heavy metals[2]. This guide provides a self-validating, step-by-step framework for the safe handling, storage, and disposal of this reagent.

    Hazard Identification & Mechanistic Causality

    Effective safety protocols cannot merely be memorized; they must be grounded in mechanistic understanding. The hazards associated with ((2-Methylbut-3-yn-2-yloxy)methyl)benzene are driven by its volatility, lipophilicity, and specific functional group reactivity[2].

    Table 1: GHS Hazard Profile and Mechanistic Causality

    Hazard ClassGHS StatementMechanistic Causality & Mitigation Strategy
    Acute Toxicity (Oral) H302: Harmful if swallowedRapid systemic absorption via the gastrointestinal tract. Mitigation: Strict prohibition of food/drink; mandatory handwashing post-handling.
    Skin Irritation H315: Causes skin irritationThe lipophilic benzyl ether structure disrupts the lipid bilayer of the stratum corneum. Mitigation: Impermeable nitrile or butyl rubber gloves.
    Eye Irritation H319: Causes serious eye irritationVapors interact aggressively with the aqueous environment of the corneal mucosa. Mitigation: Tight-fitting chemical safety goggles.
    Respiratory Irritation H335: May cause respiratory irritationHigh vapor pressure leads to inhalation exposure, irritating the respiratory epithelium. Mitigation: Mandatory execution within a certified fume hood.

    Latent Chemical Hazards:

    • Peroxide Formation: Like many ethers, prolonged exposure to ambient oxygen and light leads to the formation of explosive hydroperoxides via radical auto-oxidation at the alpha-carbon.

    • Acetylide Formation: The terminal alkyne proton is weakly acidic. Contact with heavy metals (e.g., Copper, Silver, Mercury) can precipitate highly shock-sensitive metal acetylides.

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE requires anticipating the failure modes of standard laboratory gear.

    Table 2: Required PPE Specifications

    PPE CategorySpecificationRationale
    Hand Protection Double-layered Nitrile (min 0.11mm) or Butyl RubberNitrile provides a sufficient barrier against bulky ethers for short durations. Double-gloving ensures a fail-safe against micro-tears.
    Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent vapor intrusion and protect against splash hazards during syringe transfers.
    Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk associated with volatile organic compounds and potential peroxide deflagration.
    Respiratory ABEK-P3 Cartridge RespiratorOnly required if handling outside a fume hood (e.g., during a spill response). Protects against organic vapors.

    Operational Workflow & Handling Protocols

    To ensure trustworthiness and operational integrity, every procedure must incorporate verification steps. The following protocol outlines the safe lifecycle management of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene.

    Workflow A 1. Receipt & Logging (Assign Peroxide Test Date) B 2. Storage Protocol (Inert Gas, 2-8°C, Dark) A->B Transfer to Lab C 3. PPE Donning & Fume Hood Setup B->C Pre-use Check D 4. Chemical Transfer (Schlenk/Syringe Technique) C->D Handling E 5. Waste Segregation (Exclude Heavy Metals) D->E Quench/Collect F 6. Final Disposal (EPA Compliant Incineration) E->F Manifest

    Standard Operating Workflow for Alkyne Ether Handling and Lifecycle Management

    Step-by-Step Methodology: Dispensing and Reaction Setup

    • Peroxide Verification (Self-Validation Step): Before opening any container older than 3 months, test for peroxides using a KI-starch indicator strip. Causality: The ether oxygen facilitates radical abstraction at the adjacent carbon. If the strip indicates >20 ppm peroxides, do not proceed; contact environmental health and safety (EHS) immediately.

    • Environmental Control: Place the reagent in a certified chemical fume hood with a minimum face velocity of 100 fpm. Establish an inert atmosphere (Nitrogen or Argon) using a Schlenk line to prevent oxygen ingress[1].

    • Aseptic Transfer: Utilize a gas-tight glass syringe or a stainless-steel cannula for transfer. Causality: Pouring the liquid directly increases the surface area exposed to oxygen and releases irritating vapors (H335) into the hood space[2].

    • Post-Transfer Quenching: Immediately flush the headspace of the primary reagent bottle with inert gas for 30–60 seconds before sealing. Store the sealed container in an explosion-proof refrigerator at 2-8°C, protected from light.

    Emergency Response & Disposal Plans

    Operational resilience requires a pre-defined response to deviations.

    Spill Response Protocol:

    • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within the hood.

    • Neutralize Ignition Sources: Disconnect power to nearby hotplates, stirrers, or vacuum pumps.

    • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Causality: Do not use combustible materials like paper towels, as the friction and high surface area can trigger ignition of ether vapors.

    • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

    Waste Disposal Strategy:

    • Segregation: Dispose of ((2-Methylbut-3-yn-2-yloxy)methyl)benzene waste strictly in "Non-Halogenated Organic Waste" containers.

    • Critical Incompatibility: Never mix this waste with heavy metal solutions (e.g., copper catalysts, silver salts). Causality: The terminal alkyne will react to form shock-sensitive metal acetylides, creating a severe explosion hazard in the waste carboy.

    • Final Destruction: Ensure disposal manifests direct the waste to EPA-compliant high-temperature incineration facilities.

    Sources

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